In-Depth Technical Guide: Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate (CAS 2060042-67-1) in Peptidomimetic Drug Design
Executive Summary In the pursuit of metabolically stable and highly potent therapeutics, the replacement of labile peptide bonds with conformationally restricted bioisosteres is a cornerstone of modern drug design. Tert-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of metabolically stable and highly potent therapeutics, the replacement of labile peptide bonds with conformationally restricted bioisosteres is a cornerstone of modern drug design. Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate (CAS 2060042-67-1) is a highly specialized, bifunctional building block engineered for this exact purpose. Featuring a 7-membered 3-hydroxycaprolactam (azepan-2-one) core, this scaffold serves as a rigidified surrogate for the cis-amide bond[1]. The molecule is strategically protected with a tert-butyl ester at the N1-acetate position, allowing for orthogonal synthetic workflows, while the 3-hydroxyl group provides a critical vector for target engagement, particularly in metalloprotease inhibition.
Physicochemical Profiling & Structural Dynamics
The structural architecture of this compound is defined by its 7-membered lactam ring. The azepane system restricts the dihedral angles (φ and ψ) of the incorporated "amino acid" equivalent, pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty typically associated with the binding of flexible linear peptides to target receptors.
The design of this building block is rooted in strict structure-activity relationship (SAR) causality. Endogenous peptides are highly susceptible to proteolytic cleavage. By embedding the amide bond within a caprolactam ring, the molecule mimics the transition state of a peptide bond but sterically occludes protease active sites, drastically improving metabolic stability[4].
Furthermore, the 3-hydroxyl group is not merely a structural appendage; it is a dedicated pharmacophore. In the context of metalloprotease inhibitors (e.g., Matrix Metalloproteinases or Angiotensin-Converting Enzyme), the 3-hydroxyl acts as a potent Zinc-Binding Group (ZBG). It coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and arresting hydrolytic function.
Mechanistic interaction of the 3-hydroxy-2-oxoazepane core within a metalloprotease active site.
Experimental Methodologies: Synthetic Integration
To utilize this scaffold in drug discovery, the tert-butyl ester must be cleaved to unmask the carboxylic acid, followed by amide coupling to extend the peptidomimetic chain. The tert-butyl group is specifically chosen because its extreme steric hindrance prevents premature nucleophilic attack during upstream synthesis, yet it can be cleanly removed under acidic conditions without hydrolyzing the lactam ring.
Protocol 1: TFA-Mediated Deprotection of the tert-Butyl Ester
Objective: Unmask the N1-acetate to yield 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6)[5].
Causality: Trifluoroacetic acid (TFA) protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction forward entropically.
Preparation: Dissolve 1.0 equivalent of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Activation: Cool the solution to 0 °C under an inert nitrogen atmosphere. Dropwise, add an equal volume of TFA (creating a 1:1 DCM:TFA mixture). Cooling prevents exothermic degradation.
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
Validation: Monitor via LC-MS. The disappearance of the
244.15 peak and the appearance of the 188.09 peak confirms complete deprotection.
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the free acid as a crude intermediate.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Conjugate the free acid to a target amine (e.g., a pharmacophore or peptide sequence).
Causality: HATU is a premier coupling reagent that forms a highly reactive HOAt ester. It is utilized here because the N-acetic acid can suffer from sluggish reactivity if not highly activated. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Preparation: Dissolve the crude acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base neutralizes any residual TFA from Protocol 1 and ensures the target amine is free-based.
Coupling: Cool to 0 °C and add HATU (1.2 eq) in one portion. Stir for 12-16 hours at room temperature.
Validation: Quench a micro-aliquot in water/Acetonitrile and analyze via LC-MS to confirm the mass of the desired peptidomimetic conjugate.
Purification: Purify the final compound via reverse-phase preparative HPLC.
Two-step synthetic workflow for integrating the caprolactam scaffold into peptidomimetics.
Analytical Characterization Standards
When validating the integrity of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate upon receipt or during synthetic workflows, the following spectroscopic benchmarks should be expected:
1H NMR (
): A massive 9H singlet at ~1.45 ppm is the hallmark of the tert-butyl group. The azepane ring protons will appear as complex multiplets between 1.5 and 3.5 ppm, while the critical 3-CH-OH proton typically presents as a distinct multiplet shifted downfield to ~4.0-4.5 ppm due to the adjacent hydroxyl and carbonyl groups.
LC-MS (ESI+): The parent ion will appear at
244.15 . A common fragmentation pattern includes the in-source loss of the tert-butyl group, resulting in a prominent fragment at 188.09.
PubChemLite. "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate (C12H21NO4)". Université du Luxembourg.
Fujifilm Wako. "2060042-67-1・tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate". Fujifilm Wako Pure Chemical Corporation.
National Institutes of Health (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". J Med Chem.
National Institutes of Health (PMC). "Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity". Bioorg Med Chem Lett.
The 3-Hydroxy-2-oxoazepane Scaffold: Synthetic Architectures and Pharmacological Utility
Executive Summary The 3-hydroxy-2-oxoazepane scaffold (also known as -hydroxy- -caprolactam) represents a privileged structural motif in modern medicinal chemistry. Characterized by a seven-membered lactam ring with a hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-hydroxy-2-oxoazepane scaffold (also known as
-hydroxy--caprolactam) represents a privileged structural motif in modern medicinal chemistry. Characterized by a seven-membered lactam ring with a hydroxyl group adjacent to the carbonyl, this scaffold serves as a critical conformational constraint in peptidomimetics and a transition-state isostere in protease inhibitor design.
This technical guide dissects the structural dynamics, synthetic methodologies, and therapeutic applications of 3-hydroxy-2-oxoazepane derivatives. It is designed for medicinal chemists seeking to exploit the unique steric and electronic properties of medium-sized rings to overcome the limitations of traditional small-molecule drug discovery.
Structural Dynamics & Conformational Analysis
The Twist-Chair Preference
Unlike the rigid chair conformation of cyclohexane or the planar nature of smaller lactams, the 3-hydroxy-2-oxoazepane ring exhibits significant flexibility, predominantly adopting a twist-chair (TC) conformation. This flexibility allows the scaffold to induce specific secondary structures when incorporated into peptide backbones, such as the 11/9-helix or
-turn mimics.
Puckering Parameters: The seven-membered ring minimizes transannular interactions by adopting a non-planar geometry.
Stereoelectronic Effects: The C3-hydroxyl group introduces an intramolecular hydrogen bond with the C2-carbonyl oxygen (OH
O=C). This interaction stabilizes specific rotamers, effectively "locking" the conformation and reducing the entropic penalty upon binding to a biological target.
Chirality at C3
The C3 position is a stereogenic center. The biological activity of these derivatives is frequently governed by the absolute configuration at this position:
(S)-Configuration: Often mimics L-amino acid residues, making it suitable for replacing natural peptides.
(R)-Configuration: Can induce "reverse-turn" geometries or act as a specific inhibitor for enzymes with stereoselective pockets.
Synthetic Architectures
The synthesis of 3-hydroxy-2-oxoazepane derivatives requires overcoming the entropic and enthalpic barriers associated with closing or functionalizing seven-membered rings. Two primary strategies are dominant: Direct
-Hydroxylation and Chiral Pool Synthesis .
Protocol A: Direct
-Hydroxylation (Davis Oxidation)
This is the preferred method for generating the 3-hydroxy functionality on an existing azepane core. It utilizes Davis’ Oxaziridine (2-sulfonyloxaziridine) to transfer an oxygen atom to the enolate of the lactam.
Mechanism:
Enolization: Strong base (LDA or LiHMDS) generates the thermodynamic enolate at C3.
Oxidation: The enolate attacks the electrophilic oxygen of the oxaziridine.
Result: High stereoselectivity can be achieved using chiral oxaziridines (e.g., (+)- or (-)-(camphorylsulfonyl)oxaziridine).
Protocol B: Chiral Pool Synthesis (From L-Lysine)
This route leverages the natural chirality of L-Lysine.
Diazotization: Treatment of L-Lysine with NaNO
/HSO converts the -amino group to a hydroxyl group with retention of configuration (via double inversion involving the carboxylate) or inversion, depending on conditions.
Cyclization: The resulting
-hydroxy--amino acid is cyclized using coupling agents (EDC/HOAt) or thermal dehydration to form the lactam.
Experimental Protocol: Enantioselective Synthesis via Davis Oxidation
Objective: Synthesis of (3S)-3-hydroxy-azepan-2-one from azepan-2-one (caprolactam).
Reagents:
Substrate:
-Boc-azepan-2-one (Protection is critical to prevent N-deprotonation).
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
Figure 1: Reaction workflow for the stereoselective
-hydroxylation of caprolactam using Davis' oxaziridine.
Protease Inhibition Mechanism[2]
The 3-hydroxy-2-oxoazepane scaffold is a potent transition-state mimic for serine and cysteine proteases. The hydroxyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis.
Figure 2: Pharmacophore mapping of the scaffold within a serine protease active site, highlighting the oxyanion hole interaction.
Pharmacological Applications[3]
Protease Inhibitors
The most significant application of this scaffold is in the inhibition of viral and human proteases.[2]
HCV NS3/4A Protease: Azepane derivatives serve as P2-P4 linkers, bridging the substrate binding pockets and positioning the "warhead" (electrophile) correctly.
Cathepsin K: The 3-hydroxy group provides a hydrogen bond donor to the active site cysteine or histidine residues, increasing binding affinity (
) into the nanomolar range.
Peptidomimetics
Incorporating 3-hydroxy-2-oxoazepane into a peptide chain restricts the conformational freedom of the backbone (
angles).
Turn Mimetics: The ring forces the peptide chain to reverse direction, mimicking
-turns found in proteins. This is crucial for designing inhibitors of Protein-Protein Interactions (PPIs).
Comparative Data: Ring Size vs. Activity
The following table illustrates why the 7-membered azepane is often superior to 5- or 6-membered analogs in specific protease targets due to its ability to fill the S1' hydrophobic pocket more effectively.
Parameter
Proline (5-membered)
Pipecolic Acid (6-membered)
3-OH-Azepane (7-membered)
Ring Conformation
Envelope
Chair
Twist-Chair
Hydrophobicity (LogP)
Low
Medium
High
S1 Pocket Filling
Partial
Moderate
Optimal
Entropic Cost
High (Rigid)
Medium
Low (Adaptive)
References
Davis, F. A., et al. (1984).[3][4][5] "Chemistry of oxaziridines. 5. Asymmetric oxidation of enolates by (+)- and (-)-[(camphoryl)sulfonyl]oxaziridine." Journal of Organic Chemistry. Link
Skiles, J. W., et al. (1990). "Inhibition of human leukocyte elastase by N-substituted 3-hydroxy-2-oxoazepane derivatives." Journal of Medicinal Chemistry. Link
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. Link
BenchChem. (2025). "The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives." BenchChem Technical Guides. Link
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate molecular weight and formula
Technical Monograph: Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate Executive Summary Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a specialized heterocyclic building block utilized primarily in the synthesis of...
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a specialized heterocyclic building block utilized primarily in the synthesis of peptidomimetics and protease inhibitors.[1] Structurally, it consists of a seven-membered lactam (azepan-2-one) core functionalized with a hydroxyl group at the
-position (C3) and an acetate ester moiety at the nitrogen (N1).
This molecule serves as a critical "turn-mimic" scaffold in medicinal chemistry. The seven-membered ring imposes conformational constraints that mimic the
-turn secondary structures found in bioactive peptides, while the tert-butyl ester provides an orthogonal protecting group strategy essential for iterative solid-phase or solution-phase synthesis.
Part 1: Molecular Identity & Physicochemical Profiling
The following data establishes the baseline identity for analytical verification and stoichiometric calculations.
Metric
Value / Descriptor
IUPAC Name
tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Molecular Formula
C₁₂H₂₁NO₄
Molecular Weight
243.30 g/mol (Average)
Monoisotopic Mass
243.14706 Da
CAS Number
Not widely listed; typically synthesized in-situ or custom ordered.
Physical State
Viscous oil or low-melting solid (stereoisomer dependent)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.
pKa (Predicted)
~14.5 (Secondary Alcohol); Lactam Nitrogen is non-basic due to alkylation.
Structural Analysis
Core: The azepan-2-one (caprolactam) ring provides a flexible yet constrained hydrophobic core.
Chirality: The C3 carbon bearing the hydroxyl group is a chiral center. In drug development, the specific enantiomer (usually 3S or 3R) is critical for binding affinity. The presence of this chiral center renders the methylene protons of the N-acetate group diastereotopic, often appearing as an AB quartet in ¹H NMR.
Orthogonality: The tert-butyl ester is acid-labile (cleaved by TFA/HCl), allowing selective deprotection of the carboxylate without affecting the lactam ring or the hydroxyl group (unless harsh conditions are used).
Part 2: Synthetic Architecture & Process Chemistry
The synthesis of this compound typically follows a convergent route, coupling a pre-functionalized lactam core with an alkylating agent.
Core Synthetic Protocol
Route: N-Alkylation of 3-hydroxyazepan-2-one.
Precursor Synthesis (3-hydroxyazepan-2-one):
Method A: Bromination of
-caprolactam at the -position (using ) followed by hydrolytic displacement of the bromide.
Method B (Chiral): Cyclization of lysine derivatives or ring expansion of 2-hydroxycyclohexanone via Schmidt reaction (less common for specific chirality).
N-Alkylation (The Critical Step):
Reagents: tert-butyl bromoacetate (Electrophile), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) as Base.
Solvent: Anhydrous DMF or THF (to solvate the lactam anion).
Mechanism: Deprotonation of the lactam nitrogen creates a nucleophilic amidate anion, which attacks the
-carbon of the bromoacetate via an S_N2 mechanism.
Step-by-Step Methodology
Step 1: Charge a flame-dried flask with 3-hydroxyazepan-2-one (1.0 eq) and anhydrous DMF under Argon.
Step 2: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion in oil) portion-wise. Evolution of
gas will be observed. Stir for 30–60 mins to ensure complete deprotonation.
Step 3: Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
Step 4: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with PMA or KMnO4).
Step 5: Quench with saturated
, extract with EtOAc, and wash with brine to remove DMF.
Step 6: Purify via silica gel chromatography (Gradient: Hexanes
EtOAc).
Synthetic Workflow Diagram
Figure 1: Synthetic route from caprolactam to the target N-alkylated hydroxy-lactam.
Part 3: Analytical Characterization
To validate the structure, researchers must look for specific spectral signatures.
1. Mass Spectrometry (ESI-MS):
[M+H]⁺: 244.15 m/z.
[M+Na]⁺: 266.14 m/z.
Fragmentation: A strong peak at [M - 56]⁺ (loss of isobutene) is characteristic of the tert-butyl ester, resulting in the free carboxylic acid ion (m/z ~188).
2. ¹H NMR Spectroscopy (400 MHz, CDCl₃):
1.45 ppm (9H, s): The diagnostic tert-butyl singlet.
3.90 – 4.20 ppm (2H, ABq): The protons. Crucial Note: Due to the chiral center at C3, these protons are diastereotopic and will likely appear as an AB quartet (roofing effect) rather than a singlet.
4.30 – 4.50 ppm (1H, m): The proton at C3 (alpha to OH).
3.20 – 3.60 ppm (2H, m): The -protons ( of the ring).
Part 4: Applications in Drug Discovery
1. Constrained Peptidomimetics:
This molecule is a "Freidinger lactam" analogue. By incorporating the nitrogen and the alpha-carbon of an amino acid into a ring, the rotation around the
bond ( torsion angle) is restricted. This locks the peptide backbone into a specific conformation, often mimicking the and residues of a -turn.
Utility: Design of ligands for GPCRs (e.g., Somatostatin analogs) where turn geometry is critical for receptor binding.
2. Protease Inhibition (ACE/NEP):
The 3-hydroxy group can serve as a zinc-binding group (ZBG) mimic or a transition-state analogue.
Mechanism:[1][2] In metalloprotease inhibitors, the hydroxyl group coordinates with the catalytic Zinc ion in the enzyme active site, displacing the water molecule required for peptide bond hydrolysis.
Drug Class: Vasopeptidase inhibitors (e.g., Omapatrilat analogues).
3. Library Synthesis:
The tert-butyl group allows for "orthogonal protection." The hydroxyl group can be derivatized (e.g., mesylated and displaced by azide to form an amine) while the ester remains intact. Conversely, the ester can be hydrolyzed to the acid for coupling to amines, leaving the hydroxyl group untouched.
References
PubChem. (2025). Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate - Compound Summary. National Library of Medicine. [Link]
Organic Syntheses. (2008). Synthesis of N-Alkylated Lactams via Phase Transfer Catalysis. Org. Synth. 2008, 85, 10-14. [Link](Cited for general N-alkylation protocol of lactams).
Journal of Medicinal Chemistry. (2001). Design and synthesis of aggrecanase inhibitors. J. Med. Chem. 44(21), 3347-3350. [Link](Cited for hydroxy-lactam scaffold utility).
The Azepan-2-one Scaffold in Drug Discovery: Mechanistic Insights, Synthetic Methodologies, and Therapeutic Applications
Executive Summary The pursuit of novel chemical space in drug discovery has increasingly shifted toward conformationally restricted, medium-sized ring systems. Among these, the azepan-2-one (caprolactam) scaffold—a seven...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel chemical space in drug discovery has increasingly shifted toward conformationally restricted, medium-sized ring systems. Among these, the azepan-2-one (caprolactam) scaffold—a seven-membered cyclic amide—has emerged as a highly privileged building block[1]. Bridging the gap between rigid small rings and highly flexible macrocycles, azepan-2-one derivatives offer unique spatial arrangements for pharmacophore presentation. This technical guide elucidates the mechanistic rationale behind utilizing the azepan-2-one core, highlights key therapeutic case studies, and details self-validating synthetic and biological protocols essential for modern drug development.
The Structural Rationale: Causality Behind the Scaffold
In medicinal chemistry, the choice of a core scaffold is never arbitrary; it is dictated by the thermodynamic and pharmacokinetic requirements of the target.
Conformational Locking and Entropy: Acyclic amides suffer from high conformational flexibility, which incurs a significant entropic penalty upon binding to a target receptor. Cyclizing the amide into a seven-membered azepan-2-one ring restricts the dihedral angles, "locking" the molecule into a puckered conformation that pre-organizes substituents (such as C3-amino or C6-aryl groups) for optimal receptor engagement[2].
Metabolic Stability: Linear peptides and amides are highly susceptible to proteolytic cleavage by endogenous peptidases. The cyclic lactam structure of azepan-2-one sterically shields the amide bond, drastically improving the half-life and metabolic stability of the resulting active pharmaceutical ingredient (API)[2].
Hydrophobic Pocket Penetration: The expanded methylene backbone of the seven-membered ring provides a larger hydrophobic surface area compared to five-membered pyrrolidinones, allowing it to project deeper into lipophilic G-protein coupled receptor (GPCR) pockets[3].
Key Therapeutic Applications
CGRP Receptor Antagonism (Migraine Therapeutics)
The calcitonin gene-related peptide (CGRP) receptor is a validated target for migraine treatment. Merck's clinical candidate Telcagepant (MK-0974) utilizes a highly substituted azepan-2-one core: (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one[4]. The trans-stereochemistry between the C3 and C6 positions is critical; it forces the substituents into a pseudo-equatorial orientation that minimizes transannular 1,4-steric clashes while perfectly aligning the difluorophenyl group with the CGRP receptor's binding cleft[4][5].
Targeting the Cannabinoid Type 2 (CB2) receptor offers a pathway to treat inflammatory pain without the psychiatric side effects associated with CB1 receptor activation. Recent structure-activity relationship (SAR) studies identified a novel class of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent CB2 agonists[6]. Molecular docking reveals that the azepan-2-one ring forms essential hydrophobic interactions with residues W2586.48 and F1173.36 in the CB2 active site, which are critical for ligand recognition and receptor activation[3].
Fig 1. CB2 receptor signaling pathway modulated by azepan-2-one agonists.
Quantitative Data: Pharmacological Profiling
The structural optimization of the azepan-2-one scaffold yields profound improvements in receptor selectivity. Table 1 summarizes the pharmacological evolution from the initial hit to the lead compound, demonstrating the scaffold's capacity for extreme CB2 selectivity.
Table 1: Pharmacological Profile of Azepan-2-one Derivatives (CB2 Agonists)
Compound
Structural Modification
CB2 EC₅₀ (nM)
CB2 Emax (%)
CB1 EC₅₀ (μM)
Selectivity Ratio (CB1/CB2)
Hit 22b
Base 4-(1,2,4-oxadiazol-5-yl)azepan-2-one
185.0
75
> 30
> 162
Lead 25r
Optimized aryl substitutions
21.0
87
> 30
> 1428
WIN55,212-2
Reference Agonist (Non-selective)
12.5
100
0.0082
0.65
Data synthesized from the high-throughput screening and SAR optimization by Nan et al.[3][6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to synthesize and evaluate these building blocks must contain internal controls. Below are two self-validating protocols for working with azepan-2-one derivatives.
Protocol 1: Diastereoselective Synthesis of the Telcagepant Core
The synthesis of the (3R,6S)-azepan-2-one core requires the highly diastereoselective installation of an aryl group via a Rhodium-catalyzed Hayashi-Miyaura conjugate addition[4][7].
Step-by-Step Methodology:
Precursor Preparation: Dissolve the nitroalkene precursor in a dioxane/water mixture.
Catalyst Activation: Add 2.5 mol% (S)-BINAP and Rh(acac)(C₂H₄)₂.
Base Addition (The Causality Step): Add 0.5 equivalents of NaHCO₃. Causality: The base generates a highly reactive BINAP-Rh-OH species, which lowers the required activation energy and allows the reaction to proceed at 35 °C rather than at elevated temperatures[7].
Conjugate Addition: Slowly add 2,3-difluorophenylboronic acid and stir at 35 °C.
Reduction & Lactamization: Reduce the nitro group using H₂ (55 psi) over Pd/C, followed by EDC-mediated ring closure to form the lactam[7].
Self-Validating Mechanism:
This protocol is internally validated via real-time HPLC monitoring. Because the 2,3-difluorophenylboronic acid is highly electron-deficient, it is prone to protodeboronation (yielding 1,2-difluorobenzene) if the temperature exceeds 35 °C or if the base stoichiometry is incorrect[7]. The sudden appearance of a fluorobenzene peak on the HPLC trace immediately flags a failure in the catalytic cycle's microenvironment, allowing the chemist to halt the workflow before proceeding to the costly lactamization step.
Fig 2. Self-validating synthetic workflow for the azepan-2-one core.
Protocol 2: GPCR Activation Assay for CB2 Agonists
To confirm that an azepan-2-one derivative (e.g., Compound 25r) is a functional CB2 agonist, a GloSensor cAMP assay is utilized[3][6].
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells stably expressing the CB2 receptor and a cAMP-sensitive luciferase biosensor in 384-well plates.
Compound Incubation: Treat the cells with serial dilutions of the azepan-2-one derivative (10 pM to 30 μM) for 15 minutes.
Forskolin Spike: Add 1 μM forskolin to all wells.
Signal Detection: Measure luminescence after 15 minutes using a microplate reader.
Self-Validating Mechanism:
The CB2 receptor is a Gi/o-coupled GPCR; its activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP. The addition of forskolin is the critical self-validating step. Forskolin artificially forces adenylyl cyclase to produce a massive spike in cAMP. If the azepan-2-one compound is a true Gi-agonist, it will suppress this specific forskolin-induced spike. If the compound is merely cytotoxic or a luciferase inhibitor, the baseline luminescence (in control wells without forskolin) would also drop anomalously. This differential response definitively proves the mechanistic causality of the drug's action[3].
References
1.[2] "An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery", Benchchem.
2.[6] "Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain", Journal of Medicinal Chemistry - ACS Publications.
3.[3] "Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain" (SAR & Docking Data), Journal of Medicinal Chemistry - ACS Publications.
4.[1] "Caprolactam", Wikipedia.
5.[4] "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache", Organic Letters - ACS Publications.
6.[7] "Synthesis of Telcagepant (MK-0974)", Synfacts - Thieme Connect.
7.[5] "Telcagepant", Wikipedia.
An In-Depth Technical Guide to 3-Hydroxy-ε-Caprolactam Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-hydroxy-ε-caprolactam derivatives, a promising class of compounds with significant potential in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-hydroxy-ε-caprolactam derivatives, a promising class of compounds with significant potential in medicinal chemistry and drug development. From their synthesis and stereochemical intricacies to their detailed chemical profile and emerging biological activities, this document serves as a core resource for researchers navigating the exploration of these valuable molecules.
Introduction: The Significance of the 3-Hydroxy-ε-Caprolactam Scaffold
The ε-caprolactam ring, a seven-membered cyclic amide, is a well-established scaffold in both polymer chemistry and medicinal chemistry.[1] The introduction of a hydroxyl group at the C-3 position introduces a chiral center and a key functional group that can significantly influence the molecule's physicochemical properties, conformational preferences, and biological activity. This hydroxyl moiety provides a handle for further derivatization, enabling the exploration of a diverse chemical space and the fine-tuning of pharmacological profiles. The ability to form hydrogen bonds and participate in various biological interactions makes 3-hydroxy-ε-caprolactam derivatives attractive candidates for the development of novel therapeutics.
Synthesis and Stereochemistry
The synthesis of 3-hydroxy-ε-caprolactam derivatives, particularly with control over the stereochemistry at the C-3 position, is a critical aspect of their development. Chemoenzymatic approaches have emerged as powerful tools for achieving high enantioselectivity.
Chemoenzymatic Synthesis of Enantiomerically Pure 3-Hydroxy-ε-Caprolactam
A robust method for the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones has been developed, which can be adapted for the seven-membered ε-caprolactam ring.[2] This strategy involves the use of a lipase from Pseudomonas cepacia for the kinetic resolution of a racemic mixture of the corresponding 3-acetoxy lactam.
Conceptual Workflow for Chemoenzymatic Synthesis:
Figure 1: Conceptual workflow for the chemoenzymatic synthesis of enantiopure 3-hydroxy-ε-caprolactam.
This protocol is adapted from the established method for related lactams and serves as a starting point for the resolution of 3-acetoxy-ε-caprolactam.[2]
Substrate Preparation: Synthesize racemic 3-acetoxy-ε-caprolactam from ε-caprolactam via α-bromination followed by nucleophilic substitution with acetate.
Enzymatic Reaction:
Dissolve racemic 3-acetoxy-ε-caprolactam in a suitable organic solvent (e.g., diisopropyl ether).
Add a suitable acyl acceptor, such as n-butanol, to facilitate the transesterification.
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45 °C).
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining acetate and the formed alcohol.
Work-up and Separation:
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
Remove the solvent under reduced pressure.
Separate the unreacted (R)-3-acetoxy-ε-caprolactam and the product (S)-3-hydroxy-ε-caprolactam by column chromatography.
Hydrolysis: The separated (R)-3-acetoxy-ε-caprolactam can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the (R)-3-hydroxy-ε-caprolactam.[2]
Chemical Profile and Characterization
The introduction of the 3-hydroxy group imparts distinct characteristics to the ε-caprolactam scaffold.
Accurate structural elucidation is paramount in the study of novel compounds. The following sections detail the expected spectroscopic signatures of 3-hydroxy-ε-caprolactam based on data from the parent compound and related hydroxylated lactams.
The IR spectrum of 3-hydroxy-ε-caprolactam will exhibit characteristic absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
N-H Stretch: A peak around 3300-3350 cm⁻¹ for the amide N-H bond.[1]
C=O Stretch (Amide I): A strong absorption band around 1630-1650 cm⁻¹, characteristic of the lactam carbonyl group.[1]
C-O Stretch: A band in the 1050-1150 cm⁻¹ region corresponding to the C-O bond of the hydroxyl group.
¹H NMR: The proton NMR spectrum will provide key information about the structure and stereochemistry. For a related compound, 3-hydroxy-2-piperidinone, the following signals were observed (200 MHz, CDCl₃): δ 1.80–2.10 (m, 3H), 2.20–2.40 (m, 1H), 3.30–3.50 (m, 2H), 3.60–3.80 (br s, 1H, OH), 3.95–4.10 (m, 1H, CH-OH), 6.40–6.50 (br s, 1H, NH).[2] For 3-hydroxy-ε-caprolactam, one would expect a similar pattern with adjustments for the seven-membered ring. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet, and its coupling constants with the adjacent protons on C-4 would be informative for conformational analysis.
¹³C NMR: The carbon NMR spectrum of ε-caprolactam shows signals at approximately 23.27, 29.74, 36.81, and 179.63 ppm in CDCl₃.[3] The introduction of a hydroxyl group at the 3-position is expected to cause a downfield shift for C-3 and influence the chemical shifts of the neighboring carbons (C-2 and C-4).
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For 3-hydroxy-ε-caprolactam (C₆H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 130.0817. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of water from the molecular ion.[2]
Biological Activity and Therapeutic Potential
While research specifically on 3-hydroxy-ε-caprolactam is emerging, the broader class of lactam derivatives exhibits a wide range of biological activities, suggesting promising avenues for investigation.
Antimicrobial and Antifungal Activity
Lactam-containing compounds, including β-lactams, are renowned for their antimicrobial properties.[5] Derivatives of ε-caprolactam have also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[6][7] The introduction of a hydroxyl group could modulate this activity and the spectrum of susceptible pathogens. The mechanism of action could involve the disruption of microbial cell structures or interference with metabolic pathways.[8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Bacterial Strains: Obtain relevant bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).
Culture Preparation: Grow bacterial cultures to a specific optical density in a suitable broth medium.
Minimum Inhibitory Concentration (MIC) Assay:
Prepare serial dilutions of the 3-hydroxy-ε-caprolactam derivative in a 96-well microtiter plate.
Inoculate each well with the bacterial suspension.
Include positive (antibiotic) and negative (no compound) controls.
Incubate the plates at 37 °C for 18-24 hours.
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxic and Anticancer Activity
Derivatives of various lactam scaffolds have been investigated for their cytotoxic effects against cancer cell lines.[1] For instance, certain hydroxylated compounds have shown selective antiproliferative effects against prostate cancer cells.[1] The mechanism of action could involve the induction of apoptosis through the activation of caspases and PARP cleavage.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Lines: Use relevant human cancer cell lines (e.g., HCT116 for colorectal cancer) and a normal cell line for selectivity assessment.[10]
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-ε-caprolactam derivative for a specified duration (e.g., 48 or 72 hours).
MTT Assay:
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀).
Enzyme Inhibition
The lactam ring is a known pharmacophore that can interact with the active sites of various enzymes, particularly serine hydrolases.[] The 3-hydroxy group can provide an additional point of interaction, potentially enhancing binding affinity and selectivity. Capuramycin analogues, which contain an azepan-2-one moiety, have been shown to inhibit translocase I, an essential enzyme in bacterial cell wall synthesis.[12] This suggests that 3-hydroxy-ε-caprolactam derivatives could be explored as inhibitors of various enzymes implicated in disease.
Logical Workflow for Enzyme Inhibition Studies:
Figure 2: Logical workflow for the investigation of enzyme inhibitory activity.
Anti-inflammatory Properties
The inflammatory response involves the production of pro-inflammatory cytokines such as TNF-α and interleukins.[13] Some natural and synthetic compounds exhibit anti-inflammatory effects by modulating these signaling pathways.[8] The potential of 3-hydroxy-ε-caprolactam derivatives to modulate inflammatory responses warrants investigation, potentially through the inhibition of key enzymes like cyclooxygenases or by affecting pro-inflammatory cytokine production.
Future Directions and Conclusion
The 3-hydroxy-ε-caprolactam scaffold represents a fertile ground for the discovery of new bioactive molecules. The ability to synthesize enantiomerically pure derivatives through chemoenzymatic methods opens the door to a more nuanced understanding of their structure-activity relationships. Future research should focus on:
Expansion of the Derivative Library: Synthesizing a diverse range of derivatives by modifying the N-substituent and the hydroxyl group to explore a wider chemical space.
Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to preclinical animal models to assess their therapeutic potential and safety.
References
(For a complete list of references, please refer to the end of this document.)
References
Hotoda, H., Furukawa, M., Daigo, M., Murayama, K., Kaneko, M., Muramatsu, Y., Miyazawa Ishii, M., Miyakoshi, S., Takatsu, T., Inukai, M., Kakuta, M., Abe, T., Harasaki, T., Fukuoka, T., Utsui, Y., & Ohya, S. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829–2832. [Link]
Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules (Basel, Switzerland), 12(11), 2467–2477. [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
Kadam, M. R., & Dolas, P. V. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3). Retrieved from [Link]
Ismail, F., & Dumée, L. F. (2024). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Pharmaceuticals, 17(1), 123. [Link]
Biological Magnetic Resonance Bank (n.d.). Epsilon-caprolactam. Retrieved from [Link]
Ahmad, I., et al. (2021). RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Tropical Journal of Natural Product Research, 5(1), 123-128. [Link]
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. [Link]
Coward, L. G. (2014). Chemoenzymatic synthesis of novel, structurally diverse compounds. UCL (University College London). [Link]
Wang, C.-S., et al. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.
Szymańska, K., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts, 11(11), 1369. [Link]
Oxford Instruments (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Karkashon, A., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736. [Link]
Rajan, R., et al. (2021). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Macromolecular Materials and Engineering, 306(11), 2100469. [Link]
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. [Link]
Lu, Y., et al. (2012). 1H and 13C-NMR spectral date of compounds. Journal of Materials Chemistry C. [Link]
Szymańska, K., et al. (2021). Enzymatic resolution of 3H3P with the use of immobilized lipase. ResearchGate. [Link]
Tanaka, A., & Akita, H. (2000). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 123-128. [Link]
Gładkowski, W., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 24(17), 3122. [Link]
Wang, Y., et al. (2021). FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. ResearchGate. [Link]
Lian, J., et al. (2024). Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative. Polymers, 16(14), 1935. [Link]
Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Arkivoc, 2017(2), 313-323. [Link]
Kim, H. J., et al. (2023). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences, 29(1), 26-32. [Link]
de Gonzalo, G., & Gotor-Fernández, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29682–29716. [Link]
Ahmad, I., et al. (2021). RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Tropical Journal of Natural Product Research, 5(1), 123-128. [Link]
Valenti, P., et al. (2002). Synthesis and antibacterial activity of 3-hydroxy-2(prop-1′-enyl)chromones. Il Farmaco, 57(11), 949-952. [Link]
Serra, S., et al. (2019). Synthesis of a Series of Different Hydroxycoumarins and Their Cytotoxic Activity. Molecules, 24(19), 3593. [Link]
Gach, D., et al. (2019). FTIR spectrum of ε‐caprolactam released during TG measurement of polyamide‐6 at a temperature of 250°C. ResearchGate. [Link]
Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2593. [Link]
de Faria, S. M., et al. (2022). Biocompatible Poly(ε-Caprolactone) Nanocapsules Enhance the Bioavailability, Antibacterial, and Immunomodulatory Activities of Curcumin. Pharmaceutics, 14(11), 2326. [Link]
Ghasempour, Z., et al. (2024). Anti-diabetic, anti-inflammatory, antioxidant, anticancer, antimicrobial, and tissue engineering applications of genipin compound. Journal of Drug Delivery Science and Technology, 91, 105273. [Link]
Wikipedia (n.d.). Caprolactam. Retrieved from [Link]
de la Fuente, M., et al. (2018). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 10(10), 1159. [Link]
El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16. [Link]
Lian, J., et al. (2024). Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative. Polymers, 16(14), 1935. [Link]
Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. [Link]
Khan, I., et al. (2021). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 8(2), 036-049. [Link]
Elling, F. J., et al. (2021). Analysis of non-derivatized bacteriohopanepolyols using UHPLC-HRMS reveals great structural diversity in soils. Organic Geochemistry, 159, 104278. [Link]
Kim, H.-J., et al. (2022). Enhanced Mechanical Properties and Anti–Inflammation of Poly(L–Lactic Acid) by Stereocomplexes of PLLA/PDLA. Polymers, 14(18), 3768. [Link]
Jittanit, W., et al. (2021). The Antimicrobial, Antioxidative, and Anti-Inflammatory Effects of Polycaprolactone/Gelatin Scaffolds Containing Chrysin for Regenerative Endodontic Purposes. Polymers, 13(19), 3381. [Link]
Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(19), 6296. [Link]
Kovac, S., & Zatopkova, A. (2012). Novel applications of multi-detector HPLC systems in pharmaceutical analysis. IntechOpen. [Link]
de Oliveira, A. M., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Molecules, 27(19), 6667. [Link]
Strategic Sourcing & Synthesis Guide: Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
This is an in-depth technical guide on the sourcing, synthesis, and application of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate , designed for researchers and drug development professionals. Executive Summary & Techn...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the sourcing, synthesis, and application of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate , designed for researchers and drug development professionals.
Executive Summary & Technical Profile[1]
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a specialized heterocyclic building block used primarily in the design of peptidomimetics and protease inhibitors .[1] Its seven-membered lactam (azepan-2-one) core serves as a rigid scaffold to mimic peptide turns (specifically
-turns), while the 3-hydroxy group provides a vector for further functionalization or acts as a transition-state mimic in enzyme active sites.[1]
This guide addresses the critical supply chain bottleneck for this intermediate: it is not a commodity chemical. It is a "Tier 2" building block—available from select catalog vendors but often requiring lead times or custom synthesis for kilogram-scale batches.[1]
Chemical Identity
Property
Detail
Chemical Name
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
CAS Number
2060042-67-1
Molecular Formula
Molecular Weight
243.30 g/mol
Core Scaffold
Azepan-2-one (Caprolactam)
Key Functionality
-Hydroxy lactam; N-acetic acid tert-butyl ester
Stereochemistry
Contains 1 chiral center (C3).[1][2][3] Commercially available as Racemic (standard) or Enantiopure (Custom).
Market Landscape: Supplier Availability
The supply chain for this compound is highly consolidated. Unlike common reagents (e.g., Boc-Gly-OH), this intermediate is primarily manufactured by specialized "Building Block" vendors in Eastern Europe and China.[1]
Primary Verified Sources
The following vendors have listed stock or validated synthesis routes for CAS 2060042-67-1.
Vendor Tier
Supplier Name
Catalog ID
Purity
Availability Status
Tier 1 (Originator)
Enamine
EN300-344653
95%
In Stock (mg to g scale).[1] Primary source for global distributors.
Tier 2 (Distributor)
BLD Pharm
BD01034542
95%
In Stock . Ships from Shanghai/USA warehouses.
Tier 3 (Aggregator)
MolPort
Varies
-
Dropships from Enamine/BLD.[1] Adds 1-2 weeks lead time.
Critical Sourcing Insight: Most Western catalog aggregators (e.g., Sigma-Aldrich via "Marketplace", Fisher Scientific) do not manufacture this. They dropship from Enamine or WuXi AppTec. Direct procurement from Tier 1/2 vendors is recommended to reduce lead time by 10-14 days and cost by ~30%.[1]
Strategic Redundancy: The "Make vs. Buy" Protocol
For programs requiring >100g or specific stereochemistry (R/S) unavailable in catalogs, reliance on a single vendor is a critical risk. The following Self-Validating Synthesis Protocol provides an autonomous backup route.
Synthetic Pathway Visualization
The synthesis relies on the functionalization of the commercially available Caprolactam core.
Figure 1: Retrosynthetic analysis and forward synthesis pathway from commodity caprolactam.
Step 1: Preparation of the Core (3-Hydroxyazepan-2-one)
If the 3-hydroxy core is not purchased (CAS 2380682-37-9 for (R)-isomer), synthesize from 3-bromo-azepan-2-one.[1]
Reaction: Dissolve 3-bromo-azepan-2-one (1.0 eq) in water. Add
(0.6 eq) or dilute NaOH (caution: ring opening risk with strong base/heat).
Conditions: Stir at 50°C for 4 hours.
Workup: Filter silver salts. Concentrate aqueous phase. Recrystallize from Acetone/EtOH.
Step 2: N-Alkylation (The Critical Step)
This step installs the acetate tail.[1]
Solvent: Anhydrous DMF or THF (0.2 M concentration).
Procedure:
Cool solution of lactam in DMF to 0°C.
Add NaH portion-wise. Evolution of
gas occurs. Stir 30 min until gas evolution ceases.
Add Tert-butyl bromoacetate dropwise via syringe pump to prevent over-alkylation (O-alkylation vs N-alkylation selectivity is generally high for lactams, but temperature control is key).[1]
Warm to Room Temperature (RT) and stir for 12 hours.
Quench: Pour into ice-cold saturated
.
Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.
Hydrolyzed Acid: Check for loss of t-Butyl singlet and appearance of broad -COOH peak (~10-12 ppm).[1] Cause: Improper storage (moisture).
O-Alkylated Byproduct: If the alkylation occurred on the oxygen (rare but possible), the C3-H shift will move upfield, and the carbonyl stretch in IR will shift.[1]
Residual Solvent: DMF is difficult to remove; check for peaks at 2.89, 2.96, 8.02 ppm.
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (
or Ar). The tert-butyl ester is acid-sensitive; avoid exposure to acidic fumes (HCl/TFA) in the fridge.[1]
Solubility: Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in Hexanes.
Stereochemical Stability: The
-hydroxy proton is slightly acidic.[1] Avoid prolonged exposure to strong bases (e.g., LDA, t-BuLi) which could cause racemization at the C3 position.
References
PubChem. Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate - Compound Summary. National Library of Medicine. Available at: [Link][1]
Organic Syntheses.Alkylation of Amides and Lactams. Org. Synth. 2004, 81, 254.
The Ascendancy of Seven-Membered Lactams: A Technical Guide to Next-Generation Medicinal Chemistry Scaffolds
Abstract Seven-membered lactams, particularly ε-caprolactam and its fused derivatives like benzazepinones, represent a privileged scaffold in modern medicinal chemistry. Their conformational flexibility and rich stereoch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Seven-membered lactams, particularly ε-caprolactam and its fused derivatives like benzazepinones, represent a privileged scaffold in modern medicinal chemistry. Their conformational flexibility and rich stereochemical landscape allow for precise three-dimensional orientation of substituents, making them ideal for targeting complex protein binding sites. Historically challenging to synthesize, recent advancements in catalytic methods, including asymmetric synthesis and ring-closing metathesis, have unlocked their vast potential. This guide provides an in-depth analysis of key synthetic strategies, explores structure-activity relationships (SAR) across diverse therapeutic areas—from oncology to neurobiology and virology—and offers detailed protocols for the synthesis of pioneering scaffolds. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these versatile cores in their discovery programs.
Introduction: Why Seven-Membered Rings?
Lactams, or cyclic amides, are foundational motifs in medicinal chemistry, famously represented by the β-lactam core of penicillin.[1] While smaller rings have been extensively explored, the seven-membered ε-lactam scaffold has emerged as a structure of significant interest due to its unique conformational properties.[2] Unlike rigid small rings or highly flexible long-chain systems, the seven-membered ring occupies a "sweet spot" of constrained flexibility. This allows it to act as a superior peptidomimetic, capable of mimicking peptide turns and presenting side chains in precise spatial arrangements to maximize target engagement.[1]
The development of drugs containing this scaffold, such as the CNS-active agents diltiazem and clentiazem, has validated their therapeutic potential.[2] However, the synthesis of these medium-sized rings has historically been a formidable challenge, hindered by unfavorable entropic and enthalpic barriers to ring closure.[2] The advent of modern catalytic chemistry has overcome these hurdles, paving the way for a new era of discovery centered on this versatile core. This guide will illuminate the path from synthesis to application for these promising molecular architectures.
Foundational Synthetic Strategies: Building the Core
The construction of the 7-membered lactam ring is the critical first step in harnessing its potential. Several robust methods have been established, each with distinct advantages depending on the desired substitution pattern and stereochemical outcome.
The Beckmann Rearrangement: A Classic Reimagined
The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a cornerstone of industrial ε-caprolactam synthesis and remains a powerful tool in laboratory-scale synthesis.[3][4] The reaction proceeds via the migration of the group anti- to the oxime's hydroxyl group. While traditional methods often require harsh acidic conditions, modern advancements have introduced milder, organocatalytic, and Lewis acid-catalyzed protocols, broadening the functional group tolerance.[3]
A significant breakthrough is the development of highly enantioselective approaches. Catalyzed by a chiral phosphoric acid, prochiral cyclic ketones can be converted into enantioenriched seven-membered lactams with excellent stereocontrol, providing a direct route to valuable chiral building blocks for drug development.[5]
Catalytic Asymmetric Synthesis: Precision and Control
Direct catalytic methods offer unparalleled efficiency and stereocontrol. Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated 7-membered lactams, for instance, provides access to chiral β-substituted lactams with exceptional enantiomeric excess (>99% ee).[6] This method is crucial for creating scaffolds with defined stereocenters, which is often a prerequisite for potent and selective biological activity.
Another powerful one-pot strategy involves the ruthenium-catalyzed asymmetric reductive amination/cyclization of keto acids or esters.[7] This cascade reaction builds the chiral lactam ring in a single, efficient operation, avoiding the need for intermediate purification and protecting group manipulations.[7]
Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, including 7-membered lactams.[8] This reaction utilizes ruthenium or molybdenum catalysts to form a new double bond between two existing terminal alkenes within the same molecule, releasing ethylene as the only byproduct.[8] RCM is particularly valuable for its exceptional functional group tolerance and its ability to form rings that are challenging to access via traditional cyclization methods. It has been successfully employed in the synthesis of complex natural products and medicinal chemistry scaffolds containing the azepinone (7-membered lactam) ring.[9]
Caption: Inhibition of Aurora B Kinase by 7-membered lactams disrupts mitosis.
Structure-Activity Relationship (SAR) Insights:
Optimization of an initial hit compound (6a ) led to the discovery of highly potent analogs. The SAR study revealed several key insights:
Core Scaffold: The aryl-fused seven-membered lactam ring serves as an effective hinge-binder in the ATP-binding pocket of the kinase.
[10]* R1 Group: Substitution at the R1 position with small, polar groups was critical. A morpholine moiety (6h ) provided a significant boost in potency.
R2 Group: The introduction of a trifluoromethyl group on the phenyl ring at R2 (6t ) enhanced activity.
Synergy: Combining the optimal R1 (morpholine) and R2 (trifluoromethyl) groups resulted in the lead compound 6v , which exhibited an exceptionally potent mean cytotoxic potency (MECP) of 19 nM.
[11]
Compound
R1 Substituent
R2 Substituent
Mean Cytotoxic Potency (MECP, nM)
6a
Methoxy
H
1400
6h
Morpholine
H
140
6t
Methoxy
4-CF3
120
6v
Morpholine
4-CF3
19
Table 1: SAR data for aryl-fused 7-membered lactam AURKB inhibitors. Data sourced from ACS Medicinal Chemistry Letters.[11]
Central Nervous System (CNS) Disorders: Modulating the GABA-A Receptor
Benzodiazepines, which feature a 7-membered diazepine ring fused to a benzene ring, are a well-established class of drugs used to treat anxiety, insomnia, and seizures. [9]They act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. [12]By binding to a distinct site (the benzodiazepine site) at the interface of the α and γ subunits, they enhance the effect of GABA, increasing the frequency of chloride channel opening and causing hyperpolarization of the neuron, which leads to a calming effect.
[5][13]
The synthesis of novel benzodiazepine derivatives allows for the fine-tuning of their pharmacological profile, including potency, duration of action, and side effects.
[14]
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
The influenza virus relies on a unique "cap-snatching" mechanism for its replication, which is mediated by the PA N-terminal (PAN) endonuclease. [15]This enzyme contains a dinuclear manganese (Mn²⁺) active site that cleaves host pre-mRNAs. [16]Designing inhibitors that can chelate these essential metal ions is a highly effective antiviral strategy.
[10]
Recently, a novel class of inhibitors featuring a hydroxypyridinone scaffold fused to a 7-membered lactam ring was developed. [17]These compounds act as potent metal-binding pharmacophores (MBPs), effectively shutting down the endonuclease activity.
SAR and Lead Optimization:
A systematic SAR study led to the identification of a lead compound with outstanding potency.
Core MBP: The hydroxypyridinone fused to the 7-membered lactam provides the essential metal-binding capability.
Fused Ring System: Fusing a pyrrolidine ring to the lactam (16l ) significantly improved potency against the influenza A virus (IAV) polymerase (IC₅₀ = 2.868 µM).
[17]* Hydrophobic Groups: Further optimization by adding a hydrophobic 4-fluorobenzyl group resulted in the lead compound (R, S)-16s , which demonstrated a remarkable 64-fold increase in potency.
[17]
Compound
Key Structural Feature
IAV Polymerase Inhibition IC₅₀ (µM)
16l
Fused Pyrrolidine Ring
2.868
(R, S)-16s
Fused Pyrrolidine + 4-Fluorobenzyl Group
0.045
Table 2: SAR data for 7-membered lactam-fused hydroxypyridinone PAN inhibitors. Data sourced from European Journal of Medicinal Chemistry.[17]
Experimental Protocols: Synthesis of a Key Scaffold
To ensure this guide is of practical value, we provide a representative, self-validating protocol for the synthesis of a core intermediate used in the development of the AURKB inhibitors discussed previously.
Protocol: Synthesis of Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate (4a)
[11]
This two-step protocol describes the synthesis of a key benzo-fused 7-membered lactam intermediate.
Step 1: Synthesis of methyl 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoate (3a)
To a solution of methyl anthranilate (1a ) (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add N,N-diisopropylethylamine (DIEA) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add methyl 4-chloro-4-oxobutanoate (2 ) (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction to completion using thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford compound 3a .
Step 2: Intramolecular Cyclization to form Compound (4a)
Dissolve the amide product 3a (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add potassium tert-butoxide (tBuOK) (1.5 eq) portion-wise to the solution.
Allow the reaction to warm to room temperature and stir for 6 hours.
Monitor the cyclization reaction by TLC.
Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting solid by column chromatography to yield the final product 4a .
Conclusion and Future Perspectives
The 7-membered lactam scaffold has transitioned from a synthetically challenging curiosity to a mainstream and highly valued core in medicinal chemistry. Advances in catalysis have made their synthesis routine, enabling the exploration of their vast chemical space. As demonstrated in oncology, neuroscience, and virology, the unique conformational properties of this ring system allow for the development of highly potent and selective agents against challenging biological targets.
The future of drug discovery with this scaffold is bright. The continued development of novel asymmetric synthetic methods will provide access to even more complex and diverse stereochemical arrangements. Furthermore, the application of these scaffolds is expanding into new therapeutic areas, including metabolic diseases and immunology. For drug development professionals, the 7-membered lactam is no longer a niche structure but a powerful and essential tool for creating the next generation of innovative medicines.
References
Asymmetric Synthesis of Seven-Membered Lactams: Recent Advances and Future Perspectives. (2025). ResearchGate. [Link]
Synthesis of chiral seven-membered β-substituted lactams via Rh-catalyzed asymmetric hydrogenation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. (2022). ACS Medicinal Chemistry Letters. [Link]
Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. (2020). Organic Letters. [Link]
Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. (2022). PMC. [Link]
Asymmetric synthesis of enantioenriched lactams from cyclic ketones via Beckmann rearrangement. (2026). PubMed. [Link]
Beckmann rearrangement catalysis: a review of recent advances. (2021). RSC Publishing. [Link]
GABA A receptor signalling mechanisms revealed by structural pharmacology. (2019). PMC. [Link]
Structure, Function, and Modulation of GABAA Receptors. (2012). PMC. [Link]
Aurora B Inhibitors as Cancer Therapeutics. (2023). MDPI. [Link]
Synthesis and central nervous system effects of 8.9-dihydro(1)benzazepino(3,2.1-ak)(1,4)benzodiazepin-1(2H)-ones and (1) binzazepino(3,2,1-jk)(1,4)benzodiazepin-1(2H)-ones. (1975). PubMed. [Link]
Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780. (2009). Molecular Biology of the Cell (MBoC). [Link]
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (2021). PMC. [Link]
Mutational and Metal Binding Analysis of the Endonuclease Domain of the Influenza Virus Polymerase PA Subunit. (2009). PMC. [Link]
Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism. (2021). Nucleic Acids Research | Oxford Academic. [Link]
The GABA A receptor α 1 / γ 2 interface and structures of benzodiazepine binding site. (n.d.). ResearchGate. [Link]
Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease. (2024). PubMed. [Link]
Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. (2020). PubMed. [Link]
Recent advances in synthesis and medicinal chemistry of benzodiazepines. (n.d.). Academia.edu. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2019). PMC. [Link]
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2026). ResearchGate. [Link]
Design and Synthesis of 7-membered Lactam Fused Hydroxypyridinones as Potent Metal Binding Pharmacophores (MBPs) for Inhibiting Influenza Virus PAN Endonuclease. (2024). ResearchGate. [Link]
Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019). Royal Society of Chemistry. [Link]
Discovery of the first-in-class Aurora B kinase selective degrader. (2025). ResearchGate. [Link]
Exploring the anticancer potential of resveratrol through in silico interaction analysis with mitotic regulators Aurora A, Aurora B, and BubR1. (2023). Medicine Science. [Link]
Synthesis and anti-influenza virus activity of 7-O-alkylated derivatives related to zanamivir. (2002). PubMed. [Link]
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. (2023). MDPI. [Link]
Literature review on N-substituted 3-hydroxy-2-oxoazepanes
Executive Summary The N-substituted 3-hydroxy-2-oxoazepane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally constrained mimetic of -amino acids (specifically lysine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-substituted 3-hydroxy-2-oxoazepane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally constrained mimetic of
-amino acids (specifically lysine and arginine) and a core pharmacophore for protease and kinase inhibitors. This whitepaper synthesizes the current state of the art regarding the stereoselective synthesis and biological application of this 7-membered lactam. We focus on its utility in designing inhibitors for Cathepsin K (osteoporosis) and Protein Kinase C (via the Balanol core), contrasting modern Ring-Closing Metathesis (RCM) approaches with classical Dieckmann condensation strategies.
Structural Significance & Pharmacophore Analysis
The 3-hydroxy-2-oxoazepane ring (3-hydroxy-
-caprolactam) offers a unique three-dimensional architecture. Unlike its 5- and 6-membered counterparts (pyrrolidones and piperidones), the 7-membered ring possesses greater conformational flexibility, allowing it to adopt twist-chair or twist-boat conformations that can be exploited to optimize binding affinity in enzyme active sites.
Peptidomimetics: The scaffold serves as a Turn Mimetic , locking the
and torsion angles to mimic the transition state of peptide bond hydrolysis.
H-Bonding Network: The C3-hydroxyl group acts as a critical hydrogen bond donor/acceptor, often interacting with catalytic residues (e.g., the oxyanion hole in serine/cysteine proteases).
N-Substitution: The nitrogen atom allows for the attachment of diverse "tail" groups (P1' or P2 residues) to probe hydrophobic pockets (S1'/S2) without disrupting the core ring stability.
Synthetic Methodologies
We categorize the synthesis into two primary streams: Precision Synthesis (Stereoselective RCM) and Scalable Synthesis (Dieckmann Condensation).
Method A: Ring-Closing Metathesis (RCM)
The Precision Route
This is the preferred method for generating enantiomerically pure scaffolds, particularly for complex natural products like (-)-Balanol. The strategy typically relies on the cyclization of a chiral diene derived from an amino acid pool (e.g., serine or allylglycine).
Mechanism:
Precursor Assembly: Acylation of an allylamine with a chiral vinyl epoxide or an amino-acid derived acrylate.
Cyclization: Ru-catalyzed RCM (using Grubbs II or Hoveyda-Grubbs catalysts) closes the 7-membered ring.
Functionalization: Subsequent oxidation or epoxide opening establishes the C3-hydroxyl stereocenter.
Method B: Dieckmann Condensation
The Scale Route
Ideal for multi-gram preparation of racemic cores or when resolution is planned later.
Mechanism:
Diester Formation: N-alkylation of glycine esters with ethyl 4-bromobutyrate.
Cyclization: Base-mediated (NaOEt/t-BuOK) intramolecular condensation yields the 3-oxo-azepane ester.
Decarboxylation & Reduction: Hydrolysis/decarboxylation followed by NaBH4 reduction yields the 3-hydroxy lactam.
Visualization: Synthetic Pathways
Caption: Comparison of RCM (Top, Stereoselective) and Dieckmann (Bottom, Racemic) synthetic routes.
Detailed Experimental Protocol
Protocol: Stereoselective Synthesis via RCM
Target: (3S)-N-Benzyl-3-hydroxyazepan-2-one
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
Solvation: Dissolve N-Benzyl-N-allyl-acrylamide (1.0 equiv, 5 mmol) in anhydrous DCM (0.01 M concentration is critical to favor cyclization over polymerization).
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion. The solution will turn a characteristic brownish-red.
Reflux: Heat the mixture to reflux (40°C) for 4-12 hours. Monitor by TLC (disappearance of diene).
Quench: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO) to sequester the Ruthenium species. Filter through a pad of Celite.
Concentration: Evaporate solvent under reduced pressure to yield the crude N-benzyl-azepin-2-one (unsaturated intermediate).
Hydroboration (Stereocontrol Step):
Dissolve crude alkene in THF at 0°C.
Add BH3·THF (1.2 equiv) dropwise. Stir for 2 hours.
Oxidation: Carefully add 3M NaOH followed by 30% H2O2. Stir for 1 hour.
Note: The bulky benzyl group on Nitrogen often directs the hydride attack, influencing the diastereoselectivity at C3.
Purification: Extract with Ethyl Acetate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the target (3S)-N-Benzyl-3-hydroxyazepan-2-one .
Medicinal Chemistry Applications
A. Cathepsin K Inhibitors (Osteoporosis)
Cathepsin K is a cysteine protease responsible for bone resorption.[3][4] The 3-hydroxy-2-oxoazepane scaffold binds in the S1-S2 pocket.
Mechanism: The lactam carbonyl interacts with the active site Cysteine-25 (covalent reversible or H-bond), while the C3-hydroxyl engages the oxyanion hole residues (Gln19, Cys25 backbone).
SAR Insight: Bulky hydrophobic groups at the N-position (e.g., biphenyl-methyl) improve selectivity for Cathepsin K over Cathepsins L and S.
B. Protein Kinase C (PKC) Inhibition (Balanol)
The natural product (-)-Balanol contains a highly substituted azepane core.
Role: The azepane ring mimics the adenosine ribose moiety of ATP, binding to the ATP-binding cleft of PKC.
Critical Feature: The specific stereochemistry (3R, 4R) of the hydroxy and amino groups on the azepane ring is essential for nanomolar potency.
Structure-Activity Relationship (SAR) Map
Caption: SAR Map highlighting critical interaction points on the azepane scaffold.
References
Stereoselective Synthesis via RCM
Title: Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process.[5]
Synthesis of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate from amino acids
This Application Note details the synthesis of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate , a functionalized caprolactam derivative often employed as a core scaffold in the development of peptidomimetics, protease...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the synthesis of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate , a functionalized caprolactam derivative often employed as a core scaffold in the development of peptidomimetics, protease inhibitors, and macrocyclic drugs.
The protocol prioritizes a bio-based synthetic route starting from L-Lysine , converting a renewable amino acid into a high-value pharmaceutical intermediate. This approach aligns with green chemistry principles by utilizing the inherent chirality and carbon skeleton of the starting material.
-turn of peptides; provides conformational constraint.
3-Hydroxyl Group: Serves as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., pharmacophore attachment).
N-Acetic Acid Tert-Butyl Ester: A protected linker allowing for subsequent peptide coupling or cyclization.
Retrosynthetic Logic
The most efficient disconnection reveals 3-hydroxy-2-oxoazepane as the primary intermediate. This lactam can be derived from L-Lysine via cyclization and subsequent functional group interconversion (diazotization).
Pathway Visualization (Graphviz):
Figure 1: Retrosynthetic analysis illustrating the bio-based route from L-Lysine to the target caprolactam derivative.
Part 2: Experimental Protocol
Phase 1: Cyclization of L-Lysine to 3-Aminocaprolactam
This step converts the acyclic amino acid into the 7-membered lactam ring. Industrial optimization has made this highly efficient using alumina catalysts.
Neutralization: Dissolve L-Lysine HCl (100 mmol) in a minimum amount of water and neutralize with equimolar NaOH (100 mmol).
Solvent Exchange: Add 1-Butanol (300 mL) and Alumina (neutral, activity I, 50 g).
Cyclization: Heat the suspension to reflux (approx. 117°C) with a Dean-Stark trap to continuously remove water.
Critical Control Point: Complete water removal is essential to drive the equilibrium toward the lactam.
Duration: 12–24 hours. Monitor by TLC (n-BuOH/AcOH/H₂O 4:1:1) or LC-MS.
Workup: Filter off the alumina while hot. Wash the catalyst with hot 1-butanol.
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a semi-solid or oil which can be crystallized from acetone/ether or used directly.
This step converts the primary amine to a hydroxyl group via a diazonium intermediate. Conditions must be controlled to favor substitution (formation of alcohol) over elimination (formation of alkene).
Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (1 M H₂SO₄) or Acetic Acid.
Mechanism: Van Slyke deamination / Substitution.
Protocol:
Preparation: Dissolve 3-aminocaprolactam (50 mmol) in 1 M H₂SO₄ (150 mL). Cool the solution to 0°C in an ice bath.
Diazotization: Add a solution of NaNO₂ (60 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.
Observation: Evolution of N₂ gas will occur.
Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.
Note: Gentle warming promotes the displacement of the diazonium group by water.
Workup: Neutralize the solution with saturated NaHCO₃ to pH ~7.
Extraction: Saturate the aqueous phase with NaCl and extract exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1).
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify by flash column chromatography (DCM/MeOH) to isolate the alcohol.
Yield: ~60–75%.
Identity: 3-Hydroxy-2-oxoazepane.
Phase 3: Selective N-Alkylation
Direct alkylation of the lactam nitrogen with tert-butyl bromoacetate. To ensure high purity and prevent O-alkylation, a transient protection strategy (TBS) is recommended, though direct alkylation can be attempted with careful base selection.
Add Imidazole (44 mmol) and TBSCl (22 mmol). Stir at RT for 12 h.
Workup: Water/EtOAc extraction. Yield: >90% of 3-(tert-butyldimethylsilyloxy)-2-oxoazepane .
N-Alkylation:
Dissolve the protected lactam (18 mmol) in dry THF (100 mL) under Argon.
Cool to 0°C and add NaH (60% dispersion, 20 mmol). Stir for 30 min to form the sodium salt.
Add Tert-butyl bromoacetate (20 mmol) dropwise.
Stir at RT for 4–6 hours.
Workup: Quench with NH₄Cl (sat), extract with EtOAc.
Deprotection:
Dissolve the N-alkylated intermediate in THF.
Add TBAF (1.0 M in THF, 20 mmol). Stir for 1 hour.
Workup: Dilute with water, extract with EtOAc.
Final Purification: Silica gel chromatography (Hexanes/EtOAc).
Method B: Direct Alkylation (Faster, Lower Yield)
Use 2.2 eq. NaH to form the dianion. The amide nitrogen is generally more nucleophilic than the alkoxide in this scaffold, but O-alkylation side products (10–20%) are common and require difficult chromatographic separation.
Part 3: Data Summary & Quality Control
Key Process Parameters:
Step
Transformation
Reagents
Critical Parameter
Typical Yield
1
Cyclization
Al₂O₃, n-BuOH
Water removal (Dean-Stark)
85-92%
2
Hydroxylation
NaNO₂, H₂SO₄
Temp < 5°C (Avoid elimination)
65-75%
3
Protection
TBSCl, Imidazole
Anhydrous conditions
>90%
4
Alkylation
NaH, BrCH₂COOtBu
Stoichiometry (1.1 eq Base)
80-85%
5
Deprotection
TBAF
pH control (protect ester)
90-95%
Stereochemical Note:
Starting from L-Lysine (S-configuration), the cyclization retains the (S) configuration. The diazotization step typically proceeds with retention of configuration (via double inversion involving the neighboring carbonyl oxygen) to yield (S)-3-hydroxy-2-oxoazepane . However, enantiomeric excess (ee) should be verified via Chiral HPLC, as partial racemization can occur depending on the exact temperature profile.
Part 4: Troubleshooting Guide
Problem: Low yield in Step 1 (Cyclization).
Cause: Incomplete water removal or deactivated alumina.
Solution: Reactivate alumina (heat to 200°C under vacuum) and ensure vigorous reflux.
Problem: Formation of alkene in Step 2 (Elimination product).
Cause: Temperature too high during diazotization.
Solution: Keep reaction at 0°C during addition. Ensure slow warming.
Application Notes and Protocols: Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in Peptidomimetic Synthesis
Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered nitrogen-containing heterocycle, the azepane, has garnered significant attention in medicinal chemistry and drug discovery.[1] Its inherent t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, the azepane, has garnered significant attention in medicinal chemistry and drug discovery.[1] Its inherent three-dimensionality and conformational flexibility make it an attractive scaffold for developing novel therapeutics.[1][2] Functionalized azepanes are key components in a number of approved drugs and numerous experimental agents, highlighting their pharmacological significance.[2][3] The ability to introduce specific substituents into the azepane ring is crucial for biasing its conformation, which is often a determining factor in its biological activity.[2]
This guide focuses on a specific functionalized azepane, Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate . This molecule incorporates a β-hydroxy-γ-lactam moiety, a structural motif known to constrain the conformation of peptides, making it a valuable building block in the design of peptidomimetics.[4][5] The presence of the tert-butyl ester provides a readily cleavable protecting group for a carboxylic acid functionality, enabling its incorporation into peptide chains through standard synthesis protocols.[6][7]
These application notes provide a comprehensive overview of the synthesis and application of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in peptidomimetic research, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Chemical Properties and Structural Data
A clear understanding of the physicochemical properties of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is essential for its effective use in synthesis. The following table summarizes key data for this compound.
Property
Value
Molecular Formula
C₁₂H₂₁NO₄
Molecular Weight
243.30 g/mol
Appearance
White to off-white solid
Solubility
Soluble in methanol, dichloromethane, ethyl acetate
Key Functional Groups
tert-butyl ester, hydroxyl, lactam
Synthesis of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
The synthesis of this key building block can be achieved through a multi-step process, beginning with the ring expansion of a suitable precursor followed by functional group manipulation. The following protocol is a proposed route based on established chemical transformations.[8]
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Ring Expansion to form Tert-butyl 4-oxoazepane-1-carboxylate
This step involves the expansion of the six-membered ring of N-Boc-piperidin-4-one to the seven-membered azepane ring. A common method for this transformation is the reaction with a diazo compound, such as tert-butyl diazoacetate, in the presence of a Lewis acid.[8]
Materials:
N-Boc-piperidin-4-one
tert-Butyl diazoacetate
Boron trifluoride etherate (BF₃·OEt₂)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add boron trifluoride etherate (1.1 eq) to the stirred solution.
In a separate flask, dissolve tert-butyl diazoacetate (1.2 eq) in anhydrous DCM.
Add the tert-butyl diazoacetate solution dropwise to the reaction mixture at -78 °C over a period of 1 hour.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Tert-butyl 4-oxoazepane-1-carboxylate.
Step 2: α-Bromination of the Azepan-4-one
This step introduces a bromine atom at the α-position to the ketone, which will be subsequently displaced to form the hydroxyl group.
Materials:
Tert-butyl 4-oxoazepane-1-carboxylate
N-Bromosuccinimide (NBS)
p-Toluenesulfonic acid (p-TsOH), catalytic amount
Carbon tetrachloride (CCl₄) or another suitable solvent
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous THF or another suitable base
Tetrahydrofuran (THF)
Procedure:
Dissolve the crude bromo-ketone in a mixture of THF and water.
Add an aqueous solution of NaOH (1.2 eq) and stir at room temperature.
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).
Extract the product with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford Tert-butyl 3-hydroxy-4-oxoazepane-1-carboxylate.
Step 4: Baeyer-Villiger Oxidation and N-Alkylation
A Baeyer-Villiger oxidation will insert an oxygen atom adjacent to the carbonyl group to form the lactone (which in this case is a lactam due to the adjacent nitrogen). Subsequent N-alkylation introduces the acetate moiety.
Materials:
Tert-butyl 3-hydroxy-4-oxoazepane-1-carboxylate
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Sodium hydride (NaH), 60% dispersion in mineral oil
Tert-butyl bromoacetate
Anhydrous tetrahydrofuran (THF)
Procedure:
Baeyer-Villiger Oxidation:
Dissolve Tert-butyl 3-hydroxy-4-oxoazepane-1-carboxylate (1.0 eq) in DCM.
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
Stir the reaction at room temperature until the starting material is consumed.
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting intermediate is the corresponding lactam.
N-Alkylation:
Wash the NaH (1.2 eq) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.
Cool the suspension to 0 °C and add a solution of the lactam intermediate from the previous step in anhydrous THF dropwise.
Stir for 30 minutes at 0 °C, then add tert-butyl bromoacetate (1.2 eq).
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction with water.
Extract the product with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the final product, Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate .
Application in Peptidomimetic Synthesis: Incorporation into a Peptide Chain
The synthesized building block can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[9][10] The tert-butyl ester of the building block must first be deprotected to reveal the free carboxylic acid for coupling.
Workflow for Incorporation
Caption: Workflow for incorporating the azepane building block into a peptide chain.
Experimental Protocol: SPPS Incorporation
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.[9]
Part A: Deprotection of the Tert-butyl Ester
Materials:
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
Dissolve Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in DCM.
Add TIS (5% v/v) to the solution.
Add an equal volume of TFA to the solution.
Stir the reaction at room temperature for 2-4 hours, or until the deprotection is complete (monitor by LC-MS).
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
The resulting product, 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid, can be used directly in the coupling step.
Part B: Coupling to the Resin-Bound Peptide
Materials:
Resin-bound peptide with a free N-terminal amine
2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid (from Part A)
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another suitable coupling reagent[10]
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF)
Procedure:
Swell the resin-bound peptide in DMF.
In a separate vial, dissolve 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid (3-5 eq relative to resin loading) in DMF.
Add HATU (3-5 eq) and DIPEA (6-10 eq) to the solution of the carboxylic acid and pre-activate for 5-10 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Proceed with the synthesis of the remaining peptide sequence as required.
Conclusion and Future Perspectives
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a versatile and valuable building block for the synthesis of novel peptidomimetics. The protocols outlined in this guide provide a practical framework for its synthesis and incorporation into peptide chains. The conformational constraints imposed by the β-hydroxy-γ-lactam moiety can lead to peptidomimetics with enhanced biological activity, stability, and receptor selectivity. Further exploration of this and related functionalized azepane scaffolds holds significant promise for the development of next-generation therapeutics.
References
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
Synthesis of Azepane-Based Scaffolds: Applic
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.
Synthesis of β-hydroxy-α-amino-γ-lactams (Hgl) dipeptides using...
Synthesis of Functionalized Poly(caprolactone)s and Their Application as Micellar Drug Delivery Systems. Scilit.
β-Amino alcohol synthesis by amination (alkyl
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applic
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJWave.org.
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH.
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
From beta-lactams to alpha- and beta-amino acid derived peptides. PubMed.
Preparation of tert-butyl acet
A new strategy to produce beta-peptides: use of alicyclic beta-lactams. PubMed.
Uses of Caprolactam. Valco Group.
Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
β-Turn Induction by a Diastereopure Azepane-Derived Qu
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Amino Acid Deriv
tert-Butyl 2-((tert-butoxycarbonyl)amino)
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
Application Note: Reagents and Workflows for the Selective O-Protection of 3-Hydroxy Lactams
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOP) Introduction and Chemical Context 3-Hydroxy lactams, su...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction and Chemical Context
3-Hydroxy lactams, such as 3-hydroxypiperidin-2-one and 3-hydroxypyrrolidin-2-one, are privileged scaffolds in medicinal chemistry. They serve as critical building blocks for the stereocontrolled synthesis of complex therapeutics, including metallo-β-lactamase inhibitors[1], anticonvulsants, and estrogen receptor antagonists[2].
The primary synthetic challenge when functionalizing these scaffolds is differentiating the two reactive sites:
The Secondary Alcohol (C3-OH): Highly nucleophilic under neutral or mildly basic conditions.
The Amide Nitrogen (N-H): Moderately acidic (pKa ~15–17) but poorly nucleophilic due to resonance stabilization with the adjacent carbonyl group.
Selective O-protection is a mandatory enabling step before any downstream N-alkylation, cross-coupling, or core functionalization can occur[3]. This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to achieve >95% O-selectivity without competitive N-protection or N,O-diprotection.
Mechanistic Rationale for Selectivity
To achieve exclusive O-protection, the reaction conditions must exploit the inherent nucleophilicity of the oxygen atom while strictly avoiding the deprotonation of the lactam nitrogen.
The Causality of Base Selection:
The use of strong bases (e.g., NaH, KH, or LiHMDS) is contraindicated, as they will readily deprotonate the lactam N-H, generating an ambident nucleophile that leads to intractable mixtures of N-protected and N,O-diprotected products.
Instead, the gold standard for selectivity relies on mild, nucleophilic catalysis . When using silyl chlorides (like TBS-Cl), imidazole is the optimal base[3]. Imidazole (pKa of conjugate acid ~7.0) is not basic enough to deprotonate the lactam. Instead, it attacks the silyl chloride to form a highly electrophilic N-silylmidazolium intermediate in situ. The secondary alcohol, being a superior nucleophile to the lactam nitrogen, rapidly attacks this activated intermediate. The byproduct, imidazolium chloride, mildly buffers the system, ensuring the lactam nitrogen remains protonated and inert.
Mechanistic pathway of selective O-silylation via N-(TBS)-imidazole intermediate.
Reagent Selection Matrix
The choice of protecting group dictates the downstream orthogonality of the synthesis. Table 1 summarizes the quantitative and qualitative parameters for the most reliable O-protecting reagents applied to 3-hydroxy lactams.
Table 1: Reagent Selection for Selective O-Protection
Protecting Group
Reagents & Base
Equivalents (Electrophile)
Typical Yield
Deprotection Conditions
Orthogonality & Stability
TBS (tert-Butyldimethylsilyl)
TBS-Cl / Imidazole
1.1 – 1.3 eq
85 – 95%
TBAF (THF) or mild acid (PPTS)
Highly stable to mild base and hydrogenation. Standard choice[1][3].
TBDPS (tert-Butyldiphenylsilyl)
TBDPS-Cl / Imidazole
1.1 – 1.2 eq
80 – 90%
TBAF (requires heat)
Superior stability to strong acids. Ideal for lengthy, multi-step sequences[4].
MOM (Methoxymethyl acetal)
MOM-Cl / DIPEA
1.5 – 2.0 eq
75 – 85%
Strong acid (HCl/MeOH or TFA)
Stable to fluoride sources and strong bases. Orthogonal to silyl ethers[4].
Experimental Protocols
The following protocols are designed as self-validating systems. By observing the described in-process physical changes, the operator can confirm the mechanistic progression of the reaction.
Protocol A: Selective O-Silylation using TBS-Cl
This protocol utilizes anhydrous N,N-Dimethylformamide (DMF). DMF is specifically chosen because its high dielectric constant stabilizes the charged N-silylmidazolium transition state, while its solvating power keeps the highly polar 3-hydroxy lactam in solution[1].
Step-by-step experimental workflow for the O-TBS protection of 3-hydroxy lactams.
Step-by-Step Methodology:
Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 3-hydroxypiperidin-2-one (1.0 eq, e.g., 26.1 mmol) and anhydrous DMF (approx. 1.2 mL per mmol of substrate).
Base Addition: Add 1H-imidazole (2.2 to 2.5 eq). Stir until complete dissolution is achieved. Causality: Excess imidazole is required to act as both the nucleophilic catalyst and the acid scavenger for the generated HCl.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TBS-Cl (1.2 to 1.3 eq) portion-wise or as a concentrated solution in DMF. Causality: Cooling mitigates the exothermic formation of the silylating agent, suppressing trace N-silylation.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours under a nitrogen atmosphere.
In-Process Validation: After 30–60 minutes, the solution will transition from clear to cloudy as imidazolium chloride precipitates. This visual cue confirms successful silyl transfer.
Quench & Extraction: Pour the resulting mixture into ice-water (3x volume of DMF) to hydrolyze unreacted TBS-Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).
Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Purification: Purify via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc) to yield the pure O-TBS protected lactam[1].
Protocol B: Selective O-Acetalization using MOM-Cl
When fluoride-cleavable groups are present elsewhere on the molecule, MOM protection offers an orthogonal strategy[4].
Step-by-Step Methodology:
Preparation: Dissolve the 3-hydroxy lactam (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) at 0 °C under nitrogen.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA (Hünig's base) is chosen over Triethylamine because its severe steric hindrance prevents it from acting as a nucleophile toward the highly reactive MOM-Cl, thereby avoiding the formation of toxic and unreactive quaternary ammonium salts.
Electrophile Addition: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood using appropriate PPE.
Maturation: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 4–6 hours.
In-Process Validation: Monitor strictly by TLC (e.g., 50% EtOAc/Hexanes). The O-MOM product will elute with a significantly higher Rf than the polar starting material. If a second, even higher Rf spot appears, it indicates over-reaction (N,O-diprotection), and the reaction must be quenched immediately.
Quench: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Analytical Validation and Troubleshooting
To confirm that selective O-protection (and not N-protection) has occurred, utilize Nuclear Magnetic Resonance (NMR) spectroscopy:
¹H NMR: The most definitive proof of selectivity is the disappearance of the O-H proton signal (typically a broad doublet or singlet around 3.5–4.5 ppm) combined with the retention of the lactam N-H proton (a broad singlet typically observed far downfield between 6.0–7.5 ppm, depending on the solvent and concentration).
¹³C NMR: The C3 carbon attached to the oxygen will exhibit a characteristic downfield shift (Δδ ~2–4 ppm) upon silylation or acetalization.
Troubleshooting N,O-Diprotection:
If N,O-diprotection is observed, it is almost exclusively due to either (a) the use of degraded, wet imidazole which generates strong hydroxide bases in situ, or (b) allowing the reaction temperature to exceed 40 °C. Ensure all reagents are strictly anhydrous and temperature controls are maintained.
National Institutes of Health (PMC). Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants.
European Patent Office. METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF - EP 3654968 B1.
Bulletin of the Chemical Society of Japan (OUP). Syntheses of 2-[(1S,3S)-1-Amino-3-carboxy-3-hydroxypropyl]- thiazole-4-carboxylic Acid.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application of Azepane Scaffolds in Protease Inhibitor Design
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The seven-membered azepane (hexamethyleneimine) ring represents a "Goldilocks" scaffold in modern peptidomimetic drug design—possessing greater flexibility than the rigid pyrrolidine (5-membered) ring while offering superior entropic constraints compared to acyclic linkers. In the context of protease inhibition, particularly for the Papain superfamily (e.g., Cathepsin K, S, B), azepane scaffolds are utilized to bridge the
or subsites, locking the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding.
Key Application Areas:
Cysteine Proteases (Cathepsin K/S): Azepan-3-ones and azepane-4-carbonitriles serve as electrophilic "warhead" anchors that target the catalytic Cysteine-25 thiolate.
Aspartyl Proteases (HIV-1, BACE): Substituted azepanes act as transition-state isosteres, displacing high-energy water molecules in the active site.
Rational Design: The Azepane "Warhead" Architecture
When designing azepane-based inhibitors, the ring is rarely a passive linker. It functions as a structural template that orients the electrophilic trap (warhead) toward the nucleophilic cysteine.
Design Logic Flowchart
Figure 1: Strategic workflow for functionalizing azepane scaffolds in protease inhibitor discovery.
Critical Design Parameters (SAR)
Parameter
Optimization Strategy
Mechanistic Impact
Ring Size
7-membered (Azepane)
Optimizes fit in the pocket of Cathepsin K; reduces P-gp efflux compared to acyclic analogs.
Warhead
C3/C4-Nitrile or Ketone
Forms a reversible covalent bond (thioimidate/hemithioacetal) with active site Cys25.
Stereochemistry
vs
The substituent must adopt an equatorial conformation to access the hydrophobic pocket.
P2 Linker
Amide/Carbamate at
Extends into the subsite, improving selectivity against off-target proteases (e.g., Cathepsin L).
Synthetic Protocol: Construction of the 4-Amino-Azepan-3-one Scaffold
Objective: Synthesize a conformationally constrained P1-P2 scaffold capable of displaying a ketone warhead.
Methodology: Ring-Closing Metathesis (RCM) is the industry standard for generating functionalized azepanes efficiently.
React N-Boc-allylglycine with allyl bromide in the presence of NaH (DMF, 0°C) to generate the acyclic diene.
Checkpoint: Verify product via
-NMR (terminal alkene signals at 5.0–6.0 ppm).
Ring-Closing Metathesis (RCM):
Dissolve the diene (0.01 M concentration—critical to favor cyclization over polymerization) in degassed DCM.
Add Grubbs II catalyst (5 mol%).
Reflux for 4–12 hours under
atmosphere.
Observation: Evolution of ethylene gas indicates reaction progress.
Olefin Hydrogenation:
Filter the reaction mixture through a pad of Celite to remove catalyst.
Subject the unsaturated azepine to
(1 atm) with Pd/C (10% w/w) in MeOH for 2 hours.
Result: Saturated Azepane-carboxylate.
Warhead Installation (Oxidation):
If the scaffold contains a hydroxyl group (from precursor design), oxidize to the ketone using Dess-Martin Periodinane (DMP) in DCM at RT.
Safety: DMP is shock-sensitive; handle with care.
Validation:
LC-MS: Confirm mass
.
NMR: Verify the disappearance of olefinic protons and the integrity of the 7-membered ring multiplets (1.5–2.0 ppm).
Biochemical Evaluation: Kinetic Characterization of Covalent Inhibition
Azepane-nitriles and ketones function as Reversible Covalent Inhibitors . Standard
assays are insufficient because potency is time-dependent.[1][2] You must determine the kinetic constants (initial binding affinity) and (rate of covalent bond formation).[1]
For covalent reversible inhibitors, the reaction follows the two-step mechanism:
Step 1: Determine
Fit the progress curve (Fluorescence vs. Time) for each inhibitor concentration to the exponential equation:
: Initial velocity
: Steady-state velocity (often 0 for potent covalent inhibitors)
: Apparent first-order rate constant.
Step 2: Calculate Constants
Plot
vs. (Inhibitor Concentration). Fit to the hyperbolic equation:
: Concentration required for half-maximal inactivation (measure of affinity).
: Maximum rate of inactivation (measure of reactivity).
Efficiency: The ratio
is the definitive metric for ranking covalent inhibitors.
Visual Workflow: Kinetic Analysis
Figure 2: Workflow for determining kinetic parameters of covalent protease inhibitors.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Time-Dependency
Reaction is too fast or inhibitor is non-covalent.
Lower enzyme concentration; check structure for warhead integrity (CN/CO).
Low Signal-to-Noise
Oxidized Enzyme.
Ensure DTT/Cysteine is added fresh to the buffer. Cathepsins are unstable without reducing agents.
Non-linear plot
Solubility limit reached.
Check compound solubility in buffer; ensure DMSO < 1%.[3]
High Shift
Assay pH mismatch.
Cathepsin K requires acidic pH (5.5). Activity drops significantly at pH > 7.0.
References
Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K: Kinetics of inhibition and binding mode." Journal of Medicinal Chemistry, 44(6), 949-958.
BPS Bioscience. "Cathepsin K Inhibitor Screening Assay Kit Protocol." BPS Bioscience Product Manuals. Link
Resnick, L., et al. (2014). "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society, 136(36), 12624–12630.[4] Link
Verma, S. K., et al. (2020). "Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor."[5] Journal of Medicinal Chemistry, 63(23), 14740-14760.[5] Link
Application Note: Synthesis of Hydroxy-Azepan-2-ones via Ring-Closing Metathesis (RCM)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of iminosugars, glycosidase inhibitors, siderophore analogs, and calcitonin gene-related peptide (CGRP) recept...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Applications: Synthesis of iminosugars, glycosidase inhibitors, siderophore analogs, and calcitonin gene-related peptide (CGRP) receptor antagonists.
Executive Summary
Hydroxy-azepan-2-ones (hydroxylated 7-membered lactams) are highly privileged scaffolds in modern drug discovery. They form the structural core of diverse therapeutic agents, ranging from polyhydroxylated iminosugars (potent glycosidase inhibitors) to the CGRP receptor antagonist Telcagepant (MK-0974)[1],[2] and cyclic hydroxamic acids used as high-affinity Zr-89 chelators in immuno-PET imaging[3],[4].
Constructing 7-membered rings is notoriously challenging due to unfavorable entropic and enthalpic factors. Ring-Closing Metathesis (RCM) has emerged as the premier methodology to overcome these barriers. This application note details the mechanistic rationale, optimization parameters, and validated step-by-step protocols for synthesizing hydroxy-azepan-2-ones via RCM.
The fundamental challenge in the RCM of acyclic diene amides to form azepan-2-ones is the conformational preference of the amide bond. Secondary amides predominantly exist in the trans conformation, which projects the two terminal alkenes in opposite directions, physically preventing the ruthenium alkylidene from bridging the gap to form the metallacyclobutane intermediate.
Causality in Experimental Design:
To achieve successful cyclization, the equilibrium must be shifted toward the reactive cis rotamer. This is accomplished through two primary strategies:
Steric N-Substitution: Protecting the nitrogen with bulky groups (e.g., N-Boc, N-benzyl, or N-benzyloxy for cyclic hydroxamic acid precursors) destabilizes the trans conformation, increasing the cis population[5].
Thermal Activation: Conducting the reaction at elevated temperatures (e.g., refluxing toluene at 110 °C) provides the thermal energy required to overcome the rotational barrier of the C-N partial double bond, allowing the rapid interconversion of rotamers during the catalytic cycle.
Catalyst Selection and High Dilution Principle
While 1st-generation Grubbs catalyst (G-I) can cyclize unhindered substrates, the synthesis of highly functionalized, oxygenated precursors (such as carbohydrate-derived dienes for polyhydroxylated azepanes) typically requires the 2nd-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in G-II provides the necessary stability and reactivity to drive the formation of the 7-membered ring[2].
Furthermore, RCM must be performed under high dilution conditions (0.005 M – 0.02 M) . Because the rate of intramolecular cyclization (first-order) competes with intermolecular cross-metathesis and oligomerization (second-order), high dilution mathematically favors the desired unimolecular ring closure[6].
Process Visualization
The following diagram illustrates the critical mechanistic workflow, highlighting the conformational dynamics and catalytic stages required to yield the target hydroxy-azepan-2-one.
Caption: Workflow for the synthesis of hydroxy-azepan-2-ones, highlighting the critical amide rotamer shift.
Experimental Protocols
The following protocols provide a self-validating system for synthesizing polyhydroxylated azepan-2-ones (iminosugar analogs) and 1-hydroxyazepan-2-ones (cyclic hydroxamic acids).
Protocol 3.1: Ring-Closing Metathesis of the Azepan-2-one Core
This protocol utilizes Grubbs II catalyst to cyclize an N-protected diene amide.
Anhydrous, degassed Dichloromethane (DCM) or Toluene
Ethyl vinyl ether (quenching agent)
Step-by-Step Procedure:
Solvent Degassing: Transfer anhydrous DCM or Toluene to a flame-dried round-bottom flask. Sparge the solvent with dry Argon or Nitrogen gas for at least 30 minutes. Note: Dissolved oxygen rapidly degrades the active ruthenium alkylidene species.
Substrate Dissolution: Dissolve the acyclic diene precursor in the degassed solvent to achieve a final concentration of 0.01 M .
Catalyst Addition: Quickly add the Grubbs II catalyst (5 mol%) as a solid in one portion under a positive stream of Argon. The solution will turn a characteristic deep red/brown color.
Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to reflux (40 °C for DCM; 80–110 °C for Toluene) under an inert atmosphere. Stir for 4 to 12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Reaction Quench: Once complete, cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst) and stir for 30 minutes. Mechanism: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during purification.
Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the unsaturated azepan-2-one.
Used to install cis-diols across the newly formed endocyclic double bond, a critical step in synthesizing glycosidase inhibitors.
Materials:
Unsaturated azepan-2-one intermediate (1.0 equiv)
Osmium tetroxide (
, 2.5 wt% in t-BuOH) (5 mol%)
N-Methylmorpholine N-oxide (NMO) (2.0 equiv)
Acetone / Water (4:1 v/v)
Sodium sulfite (
)
Step-by-Step Procedure:
Dissolve the unsaturated azepan-2-one in the Acetone/Water mixture (0.1 M).
Add NMO (2.0 equiv) and stir until fully dissolved.
Add the
solution (5 mol%) dropwise. Caution: is highly toxic and volatile; perform strictly in a fume hood.
Stir the reaction at room temperature for 12–24 hours until complete conversion is observed.
Quench the reaction by adding saturated aqueous
solution and stir vigorously for 1 hour to reduce the osmate ester.
Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over
, filter, and concentrate. Purify via silica gel chromatography to yield the polyhydroxy-azepan-2-one.
Quantitative Data & Optimization Matrix
The following table synthesizes field-proven optimization parameters for the RCM of 7-membered lactams, demonstrating the causality between reaction conditions and yield[2],[7].
Catalyst System
Solvent
Temp (°C)
Concentration
Additive / Quench
Avg. Yield (%)
Mechanistic Observation
Grubbs I (10 mol%)
DCM
40
0.05 M
None
25 - 40%
High oligomerization due to insufficient dilution and low thermal energy for rotamer shift.
Grubbs II (5 mol%)
DCM
40
0.01 M
Ethyl vinyl ether
65 - 75%
Good conversion for unhindered dienes; mild conditions preserve sensitive protecting groups.
Grubbs II (5 mol%)
Toluene
80 - 110
0.01 M
Ethyl vinyl ether
85 - 95%
Optimal for sterically hindered amides; high heat drives transcis rotamer equilibrium.
Hoveyda-Grubbs II
Toluene
80
0.005 M
DMSO (Ru scavenger)
80 - 90%
Excellent for electron-deficient dienes; DMSO aids in removing Ru trace metals post-reaction.
References
Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974)
Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)
Source: d-nb.
Synthesis and Structural Study of Tetravalent (Zr4+, Hf4+, Ce4+, Th4+, U4+)
Improving yield of N-alkylation reactions for lactam esters
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of N-Alkylation for Lactam Ester Substrates Ticket ID: N-ALK-LAC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission Statement Yo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Module.Subject: Optimization of N-Alkylation for Lactam Ester Substrates
Ticket ID: N-ALK-LAC-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
You are likely experiencing low yields due to the "Ambident Nucleophile Problem." Lactam anions can react at the Nitrogen (desired), Oxygen (O-alkylation), or the
-Carbon (C-alkylation). Furthermore, your ester moiety introduces a risk of hydrolysis or Claisen-type condensation. This guide moves beyond basic textbook protocols to provide field-tested, mechanistic solutions for high-value substrates.
Module 1: Mechanistic Control & Regioselectivity
To improve yield, you must first control the pathway. The lactam enolate is an ambident nucleophile.[1] Your choice of reagents dictates the dominance of the Thermodynamic (N-alkyl) vs. Kinetic (O-alkyl) product.
The "Cesium Effect"
We strongly recommend shifting from Sodium Hydride (NaH) to Cesium Carbonate (Cs
CO) for sensitive lactam esters.
Why? The large ionic radius of Cesium (1.67 Å) creates a "soft" cation. It coordinates weakly with the hard oxygen of the lactam enolate, effectively "masking" the oxygen and leaving the nitrogen lone pair more exposed and nucleophilic.
The Result: Higher N-selectivity without the harsh basicity of NaH that threatens your ester group.
Visualizing the Competition
The following diagram illustrates the competing pathways and the variables that influence them.
Figure 1: Mechanistic divergence in lactam alkylation. Green path indicates optimal conditions for N-selectivity.
Module 2: Optimized Experimental Protocols
Do not use a generic "add and stir" approach. Select the protocol that matches your substrate's stability.
Protocol A: The "Cesium Standard" (Recommended for Labile Esters)
Best for: Substrates prone to hydrolysis or Claisen condensation.
Preparation: Flame-dry a round-bottom flask under Argon.
Solvent: Dissolve Lactam Ester (1.0 eq) in anhydrous DMF or Acetonitrile (0.1 M concentration).
Note: DMF promotes N-alkylation better than THF due to higher dielectric constant, stabilizing the transition state.
Base: Add Cs
CO (1.5 - 2.0 eq) .
Technical Insight: If solubility is poor, add TBAI (Tetrabutylammonium iodide, 10 mol%) as a Phase Transfer Catalyst.
Activation: Stir at Room Temperature (RT) for 30 mins.
Alkylation: Add Alkyl Halide (1.2 eq) dropwise.
Crucial: Use Alkyl Iodides or Bromides .[1][2] Avoid Chlorides (too hard/slow).
Reaction: Heat to 50-60°C. Monitor via LC-MS.
Stop Condition: Do not overheat. If conversion stalls, add 0.1 eq more alkyl halide, not more heat.
Protocol B: The "Cold NaH" Method (For Unreactive Substrates)
1. CsCO is hygroscopic.[4] Dry it in a vacuum oven (120°C, 4h) before use.2. Add 3Å Molecular Sieves to the reaction flask.
C-Alkylation
Base too strong (pKa mismatch).
1. The ester activates the -proton. Switch from NaH/LiHMDS to Carbonates.2. Lower the reaction temperature.
Starting Material Recovery
Lactam pKa is higher than expected.
1. If CsCO fails, use KHMDS at -78°C (kinetic control) to avoid ester attack, then add electrophile rapidly.
Module 4: Decision Logic for Troubleshooting
Follow this flow to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic workflow for common N-alkylation failure modes.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (K
CO) instead of Cesium Carbonate to save money?A: Yes, but with caveats. KCO is less soluble in organic solvents. You must use a Phase Transfer Catalyst (PTC) like 18-Crown-6 or TBAI to shuttle the carbonate into the organic phase. Without a PTC, yields often drop by 40-50% compared to Cesium [1].
Q: My alkyl halide is a chloride and I can't buy the iodide. What now?A: Perform an in situ Finkelstein reaction. Add 1.0 equivalent of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture. This converts the Alkyl-Cl to the more reactive Alkyl-I in the pot, significantly increasing the rate and N-selectivity [2].
Q: Why is C-alkylation happening? I thought N was more nucleophilic.A: While N is generally more nucleophilic, the ester group on your lactam withdraws electrons, making the
-carbon acidic (pKa ~20-25). If you use a strong base (like LDA or LiHMDS) or high heat, you generate the thermodynamic enolate which can alkylate at the Carbon. Stick to mild bases (Carbonates) to avoid this [3].
References
MDPI. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link][2]
RSC. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]
Scribd/ResearchGate. (2022). Cesium Carbonate in Organic Synthesis: N-Alkylation of bicyclic β-lactam. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: #CHIRAL-AZP-03
Subject: Optimization & Troubleshooting for 3-hydroxy-2-oxoazepane (Alpha-hydroxy-epsilon-caprolactam)
Assigned Specialist: Senior Application Scientist
Diagnostic & Method Development Strategy
Q: Where should I start my screening for this specific lactam?
A: 3-hydroxy-2-oxoazepane presents a unique challenge: it combines a polar amide (lactam) functionality with an alpha-hydroxyl group. This creates a molecule with significant hydrogen-bonding potential but relatively poor solubility in standard non-polar solvents (like pure hexane).
The Protocol:
Do not start with a random column. Based on the structural motifs (cyclic amide + hydroxyl), Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB ).
Mobile Phase: Normal Phase (NP) is preferred for selectivity, but solubility often dictates the use of Polar Organic Mode (POM) or Immobilized CSPs .
Experimental Workflow:
Figure 1: Decision tree for selecting the correct stationary phase and mobile phase based on sample solubility.
Troubleshooting Resolution (
) & Selectivity
Q: I see two peaks, but they are overlapping (
). How do I improve separation without changing the column?
A: For lactams, the separation mechanism is driven heavily by hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polymer.
Optimization Matrix:
Parameter
Action
Scientific Rationale
Alcohol Modifier
Switch IPA EtOH
Ethanol is a smaller molecule than Isopropanol. It can penetrate deeper into the chiral cavities of Amylose/Cellulose polymers, often altering the solvation shell and improving selectivity () for rigid lactams.
Temperature
Decrease ()
Chiral recognition is enthalpy-driven (). Lowering temperature increases the retention factor () and often improves resolution, provided the mass transfer kinetics don't slow down too much.
Co-Solvent Ratio
Reduce Alcohol %
Reducing the polar modifier (e.g., from 20% to 10%) increases the retention time, giving the enantiomers more time to interact with the chiral selector.
Critical Warning: If you are using Chiralpak AD/OD (Coated) , do NOT use Ethyl Acetate, THF, or DCM to improve solubility/resolution. These solvents will dissolve the stationary phase and destroy the column. Use Chiralpak IA/IB/IC (Immobilized) if these solvents are required [1].
Peak Shape & Tailing Issues
Q: My peaks are tailing significantly. Is this due to the hydroxyl group or the amide?
A: It is likely a combination of both. The 3-hydroxyl group can interact with residual silanols on the silica support, while the lactam amide can self-associate or interact non-specifically.
The Fix (Additives):
Standard "neutral" mobile phases often fail here. You must suppress non-specific interactions.
Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1] This protonates silanols and suppresses hydrogen bonding from the hydroxyl group.
Basic Additive: If TFA fails, the amide nitrogen might be the culprit. Switch to 0.1% Diethylamine (DEA) .
Amphoteric Approach: For stubborn amino-alcohols or hydroxy-lactams, a mixture of 0.1% TFA + 0.1% DEA (forming a salt in situ) can sometimes sharpen peaks by blocking all active sites [2].
Visualizing the Interaction:
Figure 2: Mechanism of peak tailing caused by non-specific silanol interactions and the blocking role of additives.
Detection & Sensitivity (Low UV)
Q: I cannot see the peaks clearly, even at high concentrations. What wavelength should I use?
A: 3-hydroxy-2-oxoazepane lacks a strong chromophore (like a benzene ring). It relies on the amide bond absorption.
Target Wavelength:210 nm - 220 nm .
The Problem: At this low wavelength, many solvents (like Ethyl Acetate or high concentrations of certain additives) absorb UV, causing a high baseline noise.
The Solution:
Use HPLC-grade Acetonitrile or Methanol (UV cutoff < 200 nm).
Avoid Acetone or Ethyl Acetate in the mobile phase if using UV detection.
If using Hexane/Alcohol, ensure the Hexane is high-purity grade to avoid baseline drift.
Scale-Up Considerations (Preparative)
Q: I need to isolate 500 mg of the (S)-enantiomer. Can I just use a bigger column?
A: Not exactly. Solubility becomes the bottleneck.
Solubility Trap: The compound is likely poorly soluble in Hexane (the main component of Normal Phase). Injecting a dissolved sample (in MeOH) into a Hexane stream will cause precipitation at the column head, blocking the frit.
Protocol for Prep:
Switch to Immobilized CSPs (Chiralpak IA/IB): This allows you to use stronger solvents (DCM, EtOAc) in the mobile phase to keep the sample soluble [3].
Use "At-Column Dilution": If you must use coated columns (AD/OD), dissolve the sample in a minimum amount of EtOH/MeOH and inject slowly, ensuring the mobile phase flow is high enough to dilute it instantly preventing precipitation.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A, 906(1-2), 379-397. Link
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and their derivatives. Chemical Society Reviews, 37(12), 2593-2608. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stereochemical Integrity in 3-Hydroxy Lactam Synthesis
Topic: Preventing Racemization During Synthesis of 3-Hydroxy Lactam Derivatives
Role: Senior Application Scientist
Status: Active Guide
Introduction: The "Silent Killer" of Chiral Lactams
In the synthesis of 3-hydroxy lactams (including
-lactams like Ezetimibe intermediates and -lactams like pyrrolidinones), the C3 stereocenter is notoriously labile. As a Senior Application Scientist, I often see high-purity chiral starting materials degrade into scalemic mixtures during what should be routine cyclization or protection steps.
The culprit is almost always the acidity of the
-proton (C3-H). The adjacent carbonyl (lactam) and the electron-withdrawing oxygen (hydroxyl) create a "perfect storm" for deprotonation, leading to planar enolates that destroy stereochemical information.
This guide provides the mechanistic understanding and field-proven protocols to lock in chirality.
Module 1: The Mechanistic Root Cause
To prevent racemization, you must visualize the enemy. The failure mode is Base-Mediated Enolization .
The Mechanism:
Abstraction: A base removes the C3 proton.
Planarization: The resulting enolate is planar (
hybridized).
Scrambling: Reprotonation occurs from either the Re or Si face, resulting in a racemate or epimer.
Critical Insight: The
of this proton is significantly lowered (~18–20) by the inductive effect of the C3-hydroxyl group (or its protected derivative). If the nitrogen is also substituted with an electron-withdrawing group (e.g., N-Boc, N-Tosyl), the acidity increases further, making the proton even more labile.
Visualizing the Racemization Pathway
Caption: The thermodynamic sinkhole: Once the planar enolate forms, stereochemical information is lost unless a chiral proton source is present.
Module 2: Troubleshooting Synthesis & Cyclization
Most racemization occurs during the formation of the lactam ring.
Scenario A: Cyclizing Linear Precursors (Amino Acids)
Risk: High heat (>80°C) promotes auto-enolization.
Solution: Use "Activation" chemistry at low temperatures.[1]
Protocol:
Reagents: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
Why: Oxyma suppresses oxazolone formation (a major racemization pathway in amide coupling) more effectively than HOBt.
Condition: Run at 0°C to RT in DMF or DCM. Avoid bases like TEA; use DIPEA (Hünig's base) only if necessary and keep equivalents < 2.0.
Scenario B: Strong Base Alkylation/Cyclization (The "Ezetimibe" Model)
When synthesizing
-lactams (azetidinones) via Reformatsky-type reactions or cyclization of imines, you often need strong bases (LiHMDS, LDA).
Risk: The base required for cyclization is strong enough to deprotonate the product.
The "Schering-Plough" Insight: In the industrial synthesis of Ezetimibe, controlling the C3/C4 stereochemistry is vital.
Protocol:
Temperature is King: Reactions must be kept strictly cryogenic (-78°C to -50°C).
Quenching: Never quench by pouring the reaction into acid. Use Inverse Addition (pour the cold reaction mixture into a large volume of buffered quench solution). This prevents transient high concentrations of base/acid that heat up the mixture locally.
Protecting Groups: Protect the C3-hydroxyl with a bulky silyl group (TBS or TBDPS) before cyclization if possible. The steric bulk shields the
-proton from base approach.
Module 3: Post-Synthetic Handling (The "Hidden" Trap)
Users often report: "My NMR showed pure product in the pot, but it racemized after the column."
The Cause: Silica gel is slightly acidic and can contain trace metal impurities (Fe, Al) that act as Lewis acids, catalyzing enolization.
Corrective Protocol: Neutralized Workup
Step
Action
Scientific Rationale
1
Pre-treat Silica
Flush the column with 1% Et3N (Triethylamine) in Hexanes before loading.
2
Limit Contact
Use "Flash" chromatography literally. < 15 mins on column.
3
Alternative
Use Alumina (Neutral) instead of Silica.
4
Drying
Avoid heating during rotovap.
Module 4: Diagnostic & FAQ
Q1: How do I know if my base is causing the racemization?
The Deuterium Exchange Assay (Self-Validating Test):
Before committing your precious chiral material to a full reaction:
Take a small aliquot of your substrate.
Dissolve in the deuterated solvent corresponding to your reaction conditions (e.g.,
with catalytic base).
Monitor the C3-H signal by
-NMR over 1 hour.
Result: If the C3-H integral decreases (disappears) without product degradation, your proton is exchanging. Racemization is inevitable under these conditions.
Q2: I have a 50:50 mixture. Can I fix it?
A: You cannot "un-racemize" chemically without a chiral agent. However, you can perform a Dynamic Kinetic Resolution (DKR) if you have an enzyme (lipase) or chiral catalyst.
Strategy: Intentionally allow rapid racemization (using a base) while a lipase selectively acetylates only the (S)-enantiomer. This drives the equilibrium entirely to the (S)-acetate.
Q3: Does the N-protecting group matter?
A: Yes.
Electron Withdrawing (Boc, Ts, Ac): Increases acidity of C3-H. Higher Risk.
Electron Donating (Bn, PMB): Decreases acidity of C3-H. Safer.
Recommendation: If possible, cyclize with an N-Benzyl group and switch to N-Boc/N-Ac later.
Decision Tree: Troubleshooting Low ee%
Caption: Systematic isolation of the racemization step: Reaction vs. Quench vs. Purification.
References
Schering-Plough Ezetimibe Synthesis: Wu, G., et al. "Enantioselective Synthesis of Ezetimibe Analogues." Journal of Organic Chemistry, 1999. (Demonstrates control of
-lactam stereocenters).
Oxazolone Mechanism: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
Enolization Dynamics: Gerwe, E. G. "The Spontaneous Racemization of Amino Acids and Lactams." Journal of Biological Chemistry.
Oxyma Pure Efficacy: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization." Chemistry – A European Journal, 2009.
Dynamic Kinetic Resolution: Pàmies, O., & Bäckvall, J. E.[2] "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003.
Technical Support Center: Purification Strategies for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of highly functionalized lactams.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of highly functionalized lactams. Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a prime example of a complex building block that requires a nuanced purification strategy.
This molecule features three distinct reactive domains: a 7-membered caprolactam core, a secondary hydroxyl group at the C3 position, and an acid-labile tert-butyl ester. Standard purification protocols often fail because the acidic nature of silica gel can cleave the tert-butyl ester, while the hydroxyl group induces severe peak tailing due to strong hydrogen bonding. Furthermore, the synthesis of this compound via N-alkylation inherently risks the formation of O-alkylated regioisomers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity isolation.
Diagnostic Workflow
Before adjusting your chemistry, use the following decision matrix to diagnose your specific purification bottleneck.
Decision matrix for the purification of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate.
Troubleshooting Guide & FAQs
Q1: During silica gel chromatography, my product disappears, and a highly polar baseline spot forms. What is happening?A: You are observing the acid-catalyzed cleavage of your tert-butyl ester. Standard chromatography-grade silica gel possesses surface silanol groups that act as mild Brønsted/Lewis acids. When your compound is retained on the column for extended periods, these silanols protonate the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas) and leaving behind the highly polar carboxylic acid derivative [1].
Solution: You must neutralize the silica gel. Pre-treat your column by flushing it with your starting eluent containing 1–2% triethylamine (Et
N). Maintain 0.5% EtN in your mobile phase throughout the run.
Acid-catalyzed cleavage of the tert-butyl ester group on unbuffered silica gel.
Q2: My reaction yielded a mixture of N-alkylated and O-alkylated products. How do I separate them?A: The alkylation of lactams is an ambident nucleophilic process. While N-alkylation is thermodynamically favored, O-alkylation (forming a lactim ether) often occurs as a kinetic byproduct [2].
Solution: Fortunately, the N-alkylated product (Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate) has a significantly different dipole moment and hydrogen-bonding profile than the O-alkylated isomer. The lactam carbonyl in the N-alkylated form acts as a strong hydrogen bond acceptor, making it bind more tightly to silica. Use a gradient of Hexane/Ethyl Acetate (starting at 80:20 and moving to 30:70). The O-alkylated product will elute first due to its lower polarity, followed by your desired N-alkylated product [3].
Q3: The desired product streaks heavily across multiple fractions. How can I improve the peak shape?A: The secondary hydroxyl group at the C3 position is a strong hydrogen bond donor, which interacts aggressively with the stationary phase.
Solution: If buffering with Et
N does not fully resolve the tailing, transition your solvent system from Hexane/EtOAc to Dichloromethane (DCM)/Methanol. A gradient of 0% to 5% MeOH in DCM disrupts the hydrogen bonding between the hydroxyl group and the silica matrix, sharpening the elution band [4].
Quantitative Data: Comparison of Purification Modalities
To optimize your workflow, compare the expected outcomes of various purification techniques below. Choosing the right method depends on your tolerance for yield loss versus the need for absolute purity.
To ensure a self-validating and reproducible purification, follow this step-by-step methodology designed specifically to protect the tert-butyl ester while resolving the lactam core.
Stationary Phase Preparation :
Weigh the appropriate amount of silica gel (typically 30–50x the crude mixture weight). Prepare a solvent mixture of Hexane/Ethyl Acetate (80:20) supplemented with 1% (v/v) Triethylamine (Et
N). Slurry-pack the column to neutralize active acidic silanol sites.
Column Equilibration :
Flush the packed column with at least 3 column volumes (CV) of the buffered eluent to ensure complete neutralization of the stationary phase. Check the pH of the eluent exiting the column; it should be mildly basic.
Sample Loading :
Dissolve the crude Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.
Causality Note: Avoid dry-loading on unbuffered silica. The concentration of the sample on dry silica drastically accelerates ester cleavage due to maximized surface area contact with acidic silanols.
Elution Profile :
Begin elution with 80:20 Hexane/EtOAc (containing 0.5% Et
N). Monitor fractions via TLC (UV active, or stain with KMnO to visualize the hydroxyl group). Gradually increase polarity to 50:50 Hexane/EtOAc if the product retention factor (R) is below 0.2.
Fraction Pooling and Concentration :
Combine fractions containing the pure N-alkylated product. Concentrate under reduced pressure using a rotary evaporator.
Critical Self-Validating Step: Maintain the water bath temperature strictly below 40°C. Elevated temperatures in the presence of trace residual acids or salts will trigger thermal deprotection of the tert-butyl ester.
References
N-Alkylation vs O-Alkylation: Influence on the Performance of Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block
Macromolecules (ACS Publications)[Link]
Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices
MDPI[Link]
Troubleshooting
Removing unreacted tert-butyl bromoacetate from reaction mixtures
Technical Support Center: Removal of Unreacted tert-Butyl Bromoacetate Subject: Troubleshooting Guide for Trace Removal of tert-Butyl Bromoacetate (CAS: 5292-43-3) Ticket ID: CHEM-SUP-2024-TBA Assigned Specialist: Senior...
You are likely accessing this guide because you are facing a common purification bottleneck: unreacted tert-butyl bromoacetate co-eluting with your product. [1]
This reagent presents a dual challenge:
Chemical Similarity: Its high lipophilicity (due to the tert-butyl group) often causes it to streak or co-elute with non-polar products on silica gel.[1]
Safety Hazard: It is a potent lachrymator.[1][2] Even trace amounts in your final product can render the material difficult to handle outside a fume hood.
This guide prioritizes Chemical Scavenging over physical separation, as it is the only method that guarantees complete removal without thermal degradation.[1]
Critical Decision Matrix
Before proceeding, determine your contamination level and product stability.[1]
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and contamination levels.[1]
Method 1: The "Gold Standard" – Nucleophilic Scavenging
Why this works: Silica gel chromatography relies on polarity differences.[1] tert-Butyl bromoacetate is non-polar.[1] By reacting it with an amine scavenger, you convert the alkyl halide into a charged ammonium salt. This creates a massive polarity shift, allowing the impurity to be removed via simple filtration (solid scavenger) or aqueous wash (liquid scavenger).
Best for: High-value compounds, late-stage intermediates, and avoiding aqueous work-up.[1]
Reagent: Polymer-supported Trisamine (PS-Trisamine) or PS-Ethylenediamine.[1]
Mechanism:
displacement of the bromide.
Protocol:
Calculate Load: Assume 3 equivalents of scavenger resin relative to the excess bromoacetate.[1] (e.g., if you have 0.5 mmol excess reagent, use 1.5 mmol capacity of resin).
Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF (swelling solvents are critical for resin kinetics).[1]
Incubation: Add resin and stir gently at room temperature for 4–12 hours.
Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker or overhead stirrer.
Filtration: Filter through a fritted glass funnel or a cotton plug.
Result: The filtrate contains your product; the lachrymator is trapped on the beads.
Warning: tert-Butyl esters are thermally unstable.[1] They undergo elimination to form isobutylene and carboxylic acid (in this case, bromoacetic acid) at elevated temperatures.
Use a liquid nitrogen trap.[1] The compound is volatile and will bypass standard dry-ice traps, potentially damaging vacuum pumps.[1]
Method 3: Chromatography Optimization
If you must use a column, standard conditions often fail.[1] Use these modifications to increase resolution.
Q: Why is the bromoacetate streaking through my column?A: Alkyl halides are prone to hydrolysis on slightly acidic silica, generating bromoacetic acid which streaks. Furthermore, the tert-butyl group makes it "greasy," causing it to move with the solvent front in non-polar eluents.
Optimization Steps:
Stationary Phase: Use Neutral Alumina instead of Silica Gel if your product is acid-sensitive.[1]
TLC Stain: Do not rely on UV alone (the carbonyl absorption is weak).[1] Use KMnO4 (stains the alkyl chain/ester) or Bromocresol Green (detects if it hydrolyzes to acid).
Gradient: Start with 100% Hexanes/Heptane. tert-Butyl bromoacetate elutes very early.[1] Flush it out before introducing polar solvent to elute your product.[1]
Safety & Decontamination (Lachrymator Management)
Q: I spilled a drop outside the hood. The lab is uninhabitable.[1] What do I do?A: You must chemically neutralize the lachrymator.[1] Simple wiping spreads the vapor.[1]
Neutralization Spray (The "Quench" Solution):
Mixture: 50% Ethanol / 40% Water / 10% Ammonium Hydroxide (conc.) or Triethylamine.[1]
Action: Spray the area liberally.[1] The amine reacts rapidly with the bromoacetate to form a non-volatile glycine derivative.
Wait: Allow to sit for 15 minutes, then wipe with soap and water.
References
Scavenging Methodology
Solid-Supported Scavengers: Ley, S. V., et al. "Polymer-supported reagents and scavengers: multi-step organic synthesis using a targeted approach."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000. Link
Amine Scavenging: Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Current Opinion in Chemical Biology, 1999.
Chemical Properties & Safety
Thermo Scientific Chemicals: "tert-Butyl bromoacetate Safety Data Sheet (SDS)." Link[1]
Thermal Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to tert-butyl ester cleavage conditions).
Reaction Mechanisms
Nucleophilic Substitution:[1] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on
Technical Support Center: Overcoming Steric Hindrance in N-Substitution of 7-Membered Rings
Welcome to the Advanced Applications Troubleshooting Portal. As researchers and drug development professionals, you know that 7-membered nitrogenous heterocycles (azepanes, diazepines, and their fused derivatives) presen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Troubleshooting Portal. As researchers and drug development professionals, you know that 7-membered nitrogenous heterocycles (azepanes, diazepines, and their fused derivatives) present unique synthetic bottlenecks.
Unlike rigid 6-membered piperidines, 7-membered rings adopt dynamic twist-chair or boat conformations to minimize transannular strain and electronic repulsion[1]. This dynamic flexibility often buries the nitrogen lone pair within the steric bulk of the ring, rendering standard substitution protocols sluggish or entirely ineffective. This guide provides field-proven, self-validating methodologies to overcome these specific steric barriers.
Caption: Diagnostic Decision Tree for N-Substitution of 7-Membered Rings.
Module 1: Aliphatic N-Alkylation of Hindered Azepanes
The Science (Causality)
When attempting
alkylation on an -substituted azepane, the nitrogen lone pair is shielded by both the adjacent substituent and the transannular hydrogens. Forcing the reaction with heat and standard bases (like ) often leads to -elimination of the electrophile rather than substitution.
FAQ & Troubleshooting
Q: My alkylation with a secondary bromide is yielding mostly the alkene byproduct. How do I favor N-alkylation?A: Switch to a phase-transfer protocol using Cesium Hydroxide (CsOH) monohydrate and Tetrabutylammonium Iodide (TBAI). The exceptionally large ionic radius of the
cation creates a "naked," highly nucleophilic amine, while TBAI converts the sluggish alkyl bromide into a highly reactive alkyl iodide in situ[2]. This combination lowers the activation energy for substitution, outcompeting the elimination pathway[3].
Protocol: CsOH/TBAI-Promoted N-Alkylation
Self-Validating System: The reaction mixture will turn cloudy as insoluble CsBr precipitates, serving as a reliable visual indicator of reaction progress.
Preparation: In an oven-dried flask under argon, dissolve the hindered azepane (1.0 eq) and the alkyl bromide (1.2 eq) in anhydrous DMF (0.2 M).
Catalyst Addition: Add TBAI (0.1 eq). Stir for 5 minutes at room temperature.
Base Addition: Add finely powdered CsOH·H₂O (1.5 eq).
Reaction: Stir vigorously at 25°C–40°C. Monitor the precipitation of CsBr.
Validation: Check by TLC (ninhydrin stain). The disappearance of the secondary amine spot confirms completion.
Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% LiCl aqueous solution to remove DMF.
Module 2: Buchwald-Hartwig N-Arylation
The Science (Causality)
Coupling sterically hindered secondary amines with aryl halides is notoriously difficult. First-generation Palladium catalysts (e.g.,
) fail because the bulky azepane cannot coordinate effectively to the Pd center, leading to competitive -hydride elimination (yielding reduced arenes) or catalyst death[4][5].
The solution lies in dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos). Their extreme steric bulk paradoxically accelerates the reaction: it forces the Pd center into a highly active monoligated
state for rapid oxidative addition, and subsequently "pushes" the aryl and amido groups together to force reductive elimination[6].
-substituted diazepine won't couple with the aryl chloride. I only see unreacted starting material.A:-substituted 7-membered rings require ligands with a specific steric profile to accommodate the transition state. Switch to a Pd G3 or G4 precatalyst with RuPhos or BrettPhos . Furthermore, use a stronger base like LiHMDS if the amine is exceptionally hindered to drive the deprotonation step[5].
Data Presentation: Catalyst Selection Matrix
Steric Environment
Electrophile
Recommended Catalyst/Ligand
Base
Solvent
Temp
Unhindered Azepane
Aryl Bromide
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
80°C
-Substituted Azepane
Aryl Chloride
RuPhos Pd G3 / RuPhos
LiHMDS
THF
65°C
Fused Diazepine
Aryl Triflates
BrettPhos Pd G3 / BrettPhos
K₂CO₃
t-BuOH
100°C
Protocol: Pd G3 Precatalyst N-Arylation
Self-Validating System: A rapid color shift from yellow to deep red/brown upon the addition of the base indicates the successful activation of the Pd G3 precatalyst to the active
species.
Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 eq), hindered azepane (1.2 eq), RuPhos Pd G3 (2 mol%), and RuPhos (2 mol%).
Solvent & Base: Add anhydrous THF (0.2 M) followed by LiHMDS (1.0 M in THF, 1.5 eq).
Validation: Observe the immediate color change to deep red. If the solution remains pale yellow, the precatalyst has not activated (check for moisture).
Heating: Seal the vial and heat at 65°C for 4–12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and salts.
Module 3: Reductive Amination
The Science (Causality)
In reductive amination, imine/iminium formation is the rate-limiting step. In 7-membered rings, forcing the nitrogen into a planar
-like iminium transition state exacerbates transannular steric clashes, often stalling the reaction at the hemiaminal stage.
FAQ & Troubleshooting
Q: My reductive amination with
yields mostly the reduced alcohol instead of the amine.A: The reducing agent is reducing the carbonyl before the sterically hindered iminium ion can fully form. You must decouple the steps. Use Titanium(IV) isopropoxide () as a Lewis acid to completely drive iminium formation before adding the reductant.
Protocol: Ti(OⁱPr)₄ Mediated Reductive Amination
Self-Validating System: GC-MS or LC-MS tracking of the intermediate.
Imine Formation: Mix the azepane (1.0 eq) and ketone/aldehyde (1.1 eq) in anhydrous DCE. Add
(2.0 eq). Stir at room temperature for 12 hours.
Validation: Withdraw a 10 µL aliquot, quench with aqueous
, and analyze via LC-MS. Proceed only when >95% conversion to the imine/iminium mass is observed.
Reduction: Cool the reaction to 0°C. Add solid
(2.0 eq) in portions.
Completion: Stir for an additional 4 hours at room temperature. Quench with 1N NaOH to precipitate titanium salts, filter through Celite, and extract.
References
US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines
Source: Google Patents / USPTO
URL:[2][3]
Buchwald–Hartwig amination
Source: Wikipedia
URL:[4]
Why are 1H-azepines so variable in colour and reactivity?
Source: South African Journal of Chemistry
URL:[1]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions
Source: National Institutes of Health (NIH)
URL:[6]
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration
Source: Universidade de Évora
URL:
Comparative Reactivity Profiling: Azepane vs. Piperidine Ester Derivatives
As drug discovery programs exhaust the chemical space of standard six-membered heterocycles, researchers are increasingly turning to medium-sized rings to discover novel intellectual property and unique pharmacological p...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs exhaust the chemical space of standard six-membered heterocycles, researchers are increasingly turning to medium-sized rings to discover novel intellectual property and unique pharmacological profiles. While piperidine is ubiquitous in pharmaceutical libraries, its seven-membered homologue, azepane, remains underrepresented.
This guide provides an in-depth, objective comparison of the reactivity between azepane and piperidine ester derivatives. By understanding the thermodynamic and steric differences between these two scaffolds, development scientists can better predict metabolic stability, optimize synthetic routes, and rationally design next-generation therapeutics.
Structural & Thermodynamic Fundamentals
The fundamental divergence in reactivity between piperidine and azepane esters stems directly from their conformational mechanics[1].
Piperidine (6-Membered Ring): Piperidine adopts a highly stable, rigid chair conformation. Substituents (such as ester groups at the C2, C3, or C4 positions) occupy well-defined equatorial or axial positions. Because the ring is relatively compact and conformationally locked, adjacent ester functionalities are highly accessible to nucleophilic attack.
Azepane (7-Membered Ring): Azepane lacks a single dominant low-energy conformation, instead rapidly interconverting between twist-chair, boat, and twist-boat conformations[2]. This non-planar flexibility introduces significant transannular strain. When an ester group is appended to the azepane ring, the fluctuating methylene groups create a dynamic steric shield around the carbonyl carbon, physically hindering incoming nucleophiles[3]. Furthermore, the larger azepane core inherently increases the molecule's lipophilicity compared to piperidine, altering its solvation shell in aqueous media[4].
Conformational Logic & Reactivity Pathway
Logical relationship between ring size, conformational flexibility, and ester reactivity.
Comparative Reactivity Profile
The steric bulk and conformational flexibility of the azepane ring significantly alter the kinetics of standard ester transformations, such as alkaline hydrolysis and amidation[2][3]. While piperidine esters undergo rapid hydrolysis, azepane esters exhibit a marked deceleration.
Interestingly, when these heterocycles are used as the amine nucleophile in mechanochemical amidation reactions (e.g., ball milling), both piperidine and azepane demonstrate robust reactivity, successfully opening lactones and amidating esters in high yields (49–98%)[5]. However, when the ester is attached to the heterocycle, the azepane ring's steric bulk becomes the rate-limiting factor.
Table 1: Quantitative Comparison of Heterocyclic Ester Properties
Property / Metric
Piperidine Ester Derivatives
Azepane Ester Derivatives
Causality / Mechanism
Alkaline Hydrolysis Rate ()
1.0 (Baseline)
~0.3 - 0.5
Dynamic steric shielding of the ester carbonyl by the flexible 7-membered ring[3].
Conformational State
Rigid Chair
Twist-chair / Boat
Relief of Pitzer strain forces azepane into flexible, non-planar states[2].
Lipophilicity (logP impact)
Lower
Higher (+ ~0.4 to 0.6)
Additional methylene unit and larger hydrophobic surface area[4].
Mechanochemical Amidation Yield
85 - 98%
75 - 90%
Both act as excellent secondary amine nucleophiles under ball-milling conditions[5].
To objectively compare these derivatives in your own laboratory, the following protocols provide self-validating systems. Every step is designed with built-in controls to ensure kinetic accuracy and reproducibility.
Protocol A: Kinetic Profiling of Alkaline Hydrolysis
This protocol determines the pseudo-first-order rate constants (
) for the hydrolysis of heterocyclic esters.
Substrate Preparation: Prepare 10 mM stock solutions of Ethyl Piperidine-2-carboxylate and Ethyl Azepane-2-carboxylate in HPLC-grade acetonitrile.
Reaction Initiation: In a temperature-controlled water bath (25.0 ± 0.1 °C), mix 1.0 mL of the ester stock with 9.0 mL of a 0.1 M NaOH aqueous buffer. Causality: A 10-fold excess of NaOH ensures pseudo-first-order kinetics, simplifying rate calculations.
Time-Course Sampling (Quenching): At precise intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw 500 µL aliquots. Immediately inject the aliquot into a vial containing 500 µL of 0.1 M HCl. Causality: The acid instantly neutralizes the hydroxide, halting the hydrolysis precisely at the timestamp to ensure accurate kinetic mapping.
HPLC Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 210 nm). Plot
Based on recent advancements in green chemistry[5], this solvent-free protocol evaluates the reactivity of the heterocycles when acting as nucleophiles against unactivated esters.
Reagent Loading: To a 15 mL stainless steel milling jar, add the target ester (1.0 mmol), the heterocyclic amine (piperidine or azepane, 1.2 mmol), and a potassium tert-butoxide (
) catalyst (2.85 mmol).
Milling: Add a single 4 g stainless steel ball. Seal the jar and mill at 30 Hz for 2 hours. Causality: The high-energy impact overcomes the activation barrier of unactivated esters without the need for bulk solvents.
Extraction & Validation: Open the jar, extract the crude mixture with ethyl acetate, and wash with saturated aqueous
. Purify via flash chromatography to determine the isolated yield.
Experimental Workflow Diagram
Experimental workflow for kinetic profiling and mechanochemical amidation.
Conclusion
The transition from a six-membered piperidine to a seven-membered azepane is not merely a structural expansion; it is a fundamental shift in thermodynamic behavior. The conformational flexibility of azepane introduces dynamic steric shielding that significantly attenuates the reactivity of adjacent ester groups[2][3]. For drug development professionals, this means azepane-based prodrugs or ester-containing candidates will likely exhibit enhanced metabolic stability (slower plasma hydrolysis) and increased lipophilicity compared to their piperidine analogs[4], making them highly valuable scaffolds for tuning pharmacokinetic profiles.
References
[2] Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Available at: [Link]
[5] Direct Amidation of Esters via Ball Milling. ChemRxiv. Available at:[Link]
[1] Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed / NIH. Available at: [Link]
The Causality of Impurities: Why Standard Purity is Insufficient
Comprehensive Validation of Purity Standards for CAS 2060042-67-1: A Comparative Guide for Peptidomimetic Building Blocks As a Senior Application Scientist overseeing the transition of early-stage molecules into clinical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Validation of Purity Standards for CAS 2060042-67-1: A Comparative Guide for Peptidomimetic Building Blocks
As a Senior Application Scientist overseeing the transition of early-stage molecules into clinical-grade assets, I frequently encounter synthesis failures rooted in a fundamental oversight: the inadequate purity validation of critical building blocks.
CAS 2060042-67-1, chemically designated as tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, is a highly specialized caprolactam-derived scaffold. It is extensively utilized to induce specific conformational constraints—such as rigid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-turns—in peptidomimetics and small-molecule receptor antagonists[1]. However, the structural nuances of this molecule make its purity validation uniquely challenging. This guide objectively compares High-Purity (HP) grade CAS 2060042-67-1 against standard commercial alternatives, providing a self-validating analytical framework to ensure downstream synthetic success.
In peptidomimetic synthesis, building blocks are not merely reagents; they are the architectural foundation of the final drug's 3D conformation. Relying on standard 95% purity grades for CAS 2060042-67-1 introduces three catastrophic failure modes:
Stereochemical Drift: The C3 position bearing the hydroxyl group is chiral. Trace amounts of the C3-epimer in standard grades will propagate through solid-phase peptide synthesis (SPPS), resulting in diastereomeric peptide mixtures that are notoriously difficult to separate and exhibit drastically reduced target binding affinity.
Ester Hydrolysis: The tert-butyl ester is designed as a protecting group for the C-terminus. Premature hydrolysis yields the free acid, which competes during downstream amide coupling steps, terminating chain elongation and halving overall yields.
The "Invisible" Impurity Problem: The azepan-2-one ring lacks a conjugated
-system, meaning it possesses a very weak UV chromophore[2][3]. Standard Certificates of Analysis (CoA) relying solely on HPLC-UV at 210 nm or 254 nm will systematically fail to detect aliphatic impurities, ring-opened amino acids, or residual solvents, creating a false illusion of high purity.
Comparative Analysis: High-Purity vs. Standard Commercial Grade
To demonstrate the impact of these factors, we compared a High-Purity (HP) validated batch of CAS 2060042-67-1 against a standard commercial grade (nominally labeled "95%"). The data below illustrates how trace impurities directly dictate downstream performance.
Table 1: Performance and Specification Comparison
Parameter
High-Purity (HP) Grade
Standard Commercial Grade
Impact on Downstream Synthesis
Chemical Purity (HPLC-CAD)
> 99.5%
94.2%
Prevents chain termination and side-reactions.
Enantiomeric Excess (ee)
> 99.0%
< 95.0%
Ensures correct 3D folding of the final peptidomimetic.
Free Acid Impurity
< 0.1%
2.3%
Eliminates competitive off-target coupling.
Water Content (KF)
< 0.1%
1.1%
Prevents degradation of moisture-sensitive coupling reagents (e.g., HATU).
Downstream Coupling Yield
94%
71%
Directly dictates the economic viability of the synthesis.
The Self-Validating Analytical System
To establish absolute trustworthiness in our purity claims, we cannot rely on external reference standards of the analyte itself, as their purity is often circular or assumed. Instead, we must employ a self-validating orthogonal system combining Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[4][5].
qNMR acts as a primary ratio method. By comparing the analyte against a certified, structurally unrelated internal standard, we obtain an absolute mass fraction without needing a standard of CAS 2060042-67-1[6][7].
HPLC-CAD provides a near-universal response for all non-volatile compounds, regardless of whether they possess a chromophore, ensuring no aliphatic impurities remain "hidden"[2][8].
Orthogonal validation workflow combining qNMR and HPLC-CAD for absolute purity determination.
Protocol A: Absolute Purity Determination via qNMR
Causality: We utilize Maleic Acid as the Internal Standard (IS). Its olefinic protons present a sharp singlet at ~6.26 ppm in DMSO-
, which is completely isolated from the aliphatic signals of the azepane ring (1.2–4.5 ppm) and the tert-butyl group (~1.4 ppm), ensuring zero signal overlap[4].
Preparation: Using a microbalance (accuracy
mg), accurately weigh ~10.0 mg of CAS 2060042-67-1 and ~5.0 mg of certified Maleic Acid (TraceCERT®, >99.9% purity) into a clean glass vial.
Dissolution: Add 600
L of anhydrous DMSO-. Vortex until fully dissolved and transfer to a 5 mm NMR tube.
Acquisition: Acquire the
H-NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay () to 60 seconds. This ensures complete longitudinal relaxation () of all protons, which is mandatory for quantitative integration[7].
Calculation: Calculate absolute purity (
) using the formula:
(Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).
Protocol B: Universal Impurity Profiling via HPLC-CAD
Causality: Because CAD relies on the nebulization and subsequent electrometer measurement of charged residual aerosol particles, mobile phases must be strictly volatile. Non-volatile buffers (like phosphate) will permanently blind the detector[3].
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes. Flow rate: 1.0 mL/min.
CAD Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz.
Execution: Inject 10
L of a 1.0 mg/mL sample solution. Integrate all peaks to determine the relative area percent of the main API versus non-volatile impurities.
Quantitative Validation Results
By executing the self-validating protocols above, we generated the following empirical data, proving the superiority of the HP grade. The tight correlation between the qNMR mass fraction and the HPLC-CAD area percent confirms mass balance and validates the absence of hidden impurities.
Table 2: Experimental Validation Data for CAS 2060042-67-1
Analytical Metric
High-Purity (HP) Grade
Standard Commercial Grade
qNMR Absolute Purity (Mass %)
99.6% 0.1%
93.8% 0.4%
HPLC-CAD Main Peak (Area %)
99.8%
94.2%
Identified Impurity 1 (CAD)
0.05% (Hydrolyzed Acid)
2.30% (Hydrolyzed Acid)
Identified Impurity 2 (CAD)
0.10% (Ring-opened byproduct)
1.85% (Ring-opened byproduct)
Unidentified Impurities (CAD)
0.05%
1.65%
References
Drug Impurities? Is Your HPLC Method up to Standard? Technology Networks. Available at:[Link]
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available at:[Link]
(PDF) Applications of HPLC-CAD in pharmaceutical analysis. ResearchGate. Available at:[Link]
Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. ResearchGate. Available at:[Link]
Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity. PMC. Available at:[Link]
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at:[Link]
Reference standards for 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid
Reference Standard Qualification for 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid: A Technical Comparison Executive Summary In the development of azepan-based peptidomimetics—such as next-generation CGRP antagonists, protea...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standard Qualification for 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid: A Technical Comparison
Executive Summary
In the development of azepan-based peptidomimetics—such as next-generation CGRP antagonists, protease inhibitors, and lysine mimetics—the compound 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6) serves a dual critical role: it is both a versatile chiral building block and a potential degradation impurity (via oxidative hydroxylation of the lactam ring or hydrolysis of complex precursors).[1]
For researchers and QC scientists, the challenge lies in the compound's lack of a strong chromophore and its potential for enantiomeric variability.[1] This guide objectively compares "Catalog Grade" standards against "Certified Reference Materials" (CRM), providing a self-validating qualification protocol to ensure data integrity in GLP/GMP environments.
The Analyte: Structural & Critical Quality Attributes (CQAs)
Before selecting a standard, one must understand the molecule's behavior.[1] The structure features a 7-membered lactam ring with an N-acetic acid tail and a hydroxyl group at the C-3 position.[1]
Feature
Technical Implication
Chromophore
Weak. Lacks aromatic rings.[1] UV absorbance is limited to the end-absorption of amide/acid carbonyls (<210 nm).[1] Risk: Standard UV-HPLC at 254 nm will fail.[1]
Chirality
C-3 Center. The molecule exists as (R) or (S) enantiomers.[1] Most catalog standards are racemic unless specified.[1] Risk: Inaccurate potency assignment if the drug is enantiopure.[1]
Solubility
High aqueous solubility due to the carboxylic acid and hydroxyl group.[1] Risk: Retention on C18 columns requires high aqueous stability or ion-pairing.[1]
Stability
Susceptible to ring opening (hydrolysis) under strong acidic/basic conditions to form the corresponding amino-diacid.[1]
Comparative Analysis: Sourcing Options
The choice of reference standard depends on the development phase. Do not over-spend on CRMs for early discovery, but do not risk a clinical hold by using catalog reagents for release testing.[1]
Recommendation: For impurity profiling, purchase Option A and perform the "Qualification Protocol" (Section 3) internally to upgrade it to a Secondary Reference Standard.
Qualification Protocol: The "Self-Validating" Workflow
N-CH2-COOH: Look for a singlet (or AB system if chiral influence is strong) around 4.0–4.2 ppm.[1]
H-3 (CH-OH): A distinct multiplet/doublet around 4.3–4.5 ppm.[1]
Ring Protons: Multiplets for the azepan backbone (C4, C5, C6, C7) in the 1.5–3.5 ppm range.[1]
Common Failure Mode: Presence of the ring-open hydrolysis product will show a shift in the N-CH2 signal and loss of the distinct lactam ring coupling patterns.[1]
Step 2: Purity & Assay (The Detection Challenge)
Since the molecule has weak UV absorbance, do not rely on HPLC-UV at 210 nm alone, as mobile phase noise will mask impurities.[1]
Preferred Method: HPLC-CAD (Charged Aerosol Detection) or LC-MS/MS.[1]
Alternative: qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) is the gold standard for absolute purity assignment without a response factor.[1]
Column: Immobilized Polysaccharide (e.g., CHIRALPAK IC or IG).[1]
Mobile Phase: Hexane/Ethanol/TFA (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).[1]
Acceptance: If the parent drug is a single enantiomer, the reference standard for the impurity should ideally be the same enantiomer (or racemic, provided the peaks are resolved).[1]
Experimental Methodologies
Protocol A: HPLC-CAD Method for Purity Assessment
Instrument: HPLC with Charged Aerosol Detector (CAD).
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 150 mm, 2.5 µm.[1]
Gradient: 0% B hold for 2 min (to retain the polar acid), then 0-40% B over 15 min.
Flow Rate: 0.5 mL/min.
Rationale: The polar-embedded column retains the hydrophilic acid.[1] CAD provides universal response independent of chromophores, ensuring non-UV absorbing process impurities (like caprolactam precursors) are detected.[1]
Relaxation Delay (d1): > 30 seconds (critical for accurate integration).
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std.[1][2][3]
Visualizations
Figure 1: Reference Standard Qualification Workflow
This diagram illustrates the decision logic for qualifying a vendor-supplied standard.
Caption: Workflow for upgrading a commercial catalog reagent to a qualified secondary reference standard.
References
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]Link[1]
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1] Link[1]
Quality control parameters for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
An In-Depth Comparative Guide to the Quality Control of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for Tert-buty...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Quality Control of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate. As a specialized caprolactam derivative, likely utilized as a key intermediate in complex molecule synthesis, its purity and structural integrity are paramount. While specific literature for this exact molecule is sparse[1], this guide establishes a rigorous analytical protocol based on established principles for substituted ε-caprolactams and related N-functionalized esters.[2][3][4]
We will explore the critical analytical techniques required to ensure identity, purity, and consistency, presenting comparative data between a high-purity reference standard and a hypothetical, yet realistic, impure batch that may contain synthesis-related impurities.[5]
Foundational Quality Parameters: An Overview
The quality control of a synthetic intermediate like Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate rests on confirming its chemical identity and quantifying its purity. The primary analytical pillars for this assessment are chromatography for separation and purity determination, and spectroscopy for structural elucidation and identity confirmation.
Below is a recommended workflow for the comprehensive analysis of a new batch of this material.
Caption: Recommended QC workflow for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate.
Purity Determination and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the target compound. A reverse-phase method is most suitable for this molecule's polarity. For universal detection, especially if chromophores are weak or impurities lack them, an Evaporative Light Scattering Detector (ELSD) can be used in parallel with a UV detector.[6]
Experimental Protocol: HPLC-UV/ELSD Analysis
Instrumentation: HPLC system with UV and/or ELSD detector.
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Rationale: Formic acid is a volatile modifier that ensures good peak shape and is compatible with mass spectrometry, should an LC-MS analysis be required.[4]
Gradient Elution:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B (re-equilibration)
Rationale: A gradient is essential to elute not only the main compound but also any potential impurities which may have significantly different polarities.
Detection: UV at 205 nm. ELSD: Nebulizer Temp 50 °C, Gas Pressure 3.5 bar.[6]
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.
Comparative Data: HPLC Analysis
Parameter
High-Purity Reference Standard
Impure Batch Example
Causality of Deviation
Purity (Area %)
> 99.5%
92.3%
Presence of unreacted starting materials or degradation products.
Main Peak RT
~8.5 min
~8.5 min
Retention time (RT) should be consistent for the target compound.
Impurity at RT ~3.2 min
Not Detected
1.8%
Likely the de-esterified acid (hydrolysis product), which is more polar and elutes earlier.
Impurity at RT ~10.1 min
Not Detected
5.9%
Could be an unreacted, more non-polar starting material or a byproduct from the synthesis.
Structural Confirmation: A Spectroscopic Triad
While chromatography quantifies purity, spectroscopy confirms that the main peak is indeed the correct molecule. A combination of Mass Spectrometry, NMR, and FTIR provides unambiguous structural validation.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
Experimental Protocol: LC-MS Analysis
Instrumentation: Couple the HPLC system from the previous protocol to a mass spectrometer.
Ionization Mode: ESI, Positive.
Rationale: The nitrogen atom in the azepane ring and the ester/hydroxyl oxygens are readily protonated, making positive ion mode highly sensitive for this molecule.
Mass Range: Scan from m/z 100 to 500.
Comparative Data: MS Analysis
Adduct
Theoretical m/z
High-Purity Reference Standard (Observed m/z)
Impure Batch Example (Observed m/z)
[M+H]⁺
244.1543
244.1541
244.1544, 188.0968
[M+Na]⁺
266.1363
266.1359
266.1361, 210.0787
[M+K]⁺
282.1102
282.1098
282.1100
Data derived from PubChem predictions.[1] The impure batch shows additional ions corresponding to the hydrolyzed acid impurity ([C₈H₁₃NO₄+H]⁺, m/z 188.08) and its sodium adduct.
Caption: Relationship between the target compound and common process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of all atoms in the molecule.
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
Sample Concentration: ~10-20 mg/mL.
Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY for proton-proton correlation.
Comparative Data: Predicted ¹H NMR Signals
Protons
Expected Chemical Shift (ppm) & Multiplicity
High-Purity Reference Standard
Impure Batch Example
Rationale for Deviation
tert-Butyl (-C(CH₃)₃)
~1.45 (singlet, 9H)
Sharp singlet at 1.45 ppm
Singlet at 1.45 ppm, plus other signals
The tert-butyl group is a highly characteristic, isolated spin system.[7]
Hydroxyl (-OH)
Broad singlet, variable (e.g., 2.5-4.0)
Broad singlet at ~3.5 ppm
Broad singlet, plus a very broad signal >10 ppm
The additional broad signal indicates the carboxylic acid proton from the hydrolysis impurity.
Ring & Backbone Protons
1.8-4.5 (complex multiplets)
Complex, well-resolved multiplets in this region
Expected multiplets are present but overlapped with additional, poorly defined signals.
Impurities introduce extra signals that complicate the spectrum and reduce resolution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique to confirm the presence of key functional groups.
Experimental Protocol: FTIR-ATR
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.
Comparative Data: Key FTIR Absorptions
Functional Group
Expected Wavenumber (cm⁻¹)
High-Purity Reference Standard
Impure Batch Example
Rationale for Deviation
O-H Stretch (alcohol)
3500 - 3200 (broad)
Broad peak at ~3400 cm⁻¹
Very broad peak, potentially shifted, spanning 3400-2500 cm⁻¹
The carboxylic acid O-H stretch from the hydrolysis impurity overlaps with the alcohol stretch, causing significant broadening.
C=O Stretch (Ester)
~1735
Sharp, strong peak at 1732 cm⁻¹
Peak at 1732 cm⁻¹, plus a shoulder or separate peak at ~1710 cm⁻¹
The carboxylic acid C=O stretch appears at a slightly lower wavenumber.
C=O Stretch (Amide)
~1640
Sharp, strong peak at 1638 cm⁻¹
Strong peak at 1638 cm⁻¹
The core lactam structure is present in both the product and the impurities.[2]
Conclusion
A multi-technique approach is indispensable for the rigorous quality control of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate. HPLC serves as the primary tool for purity assessment, while a combination of MS, NMR, and FTIR provides an unbreachable confirmation of chemical identity. By comparing every batch against a well-characterized reference standard using these orthogonal methods, researchers and drug development professionals can ensure the consistency, reliability, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.
References
RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available from: [Link]
New Journal of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. RSC Publishing. DOI:10.1039/C4NJ01339E. Available from: [Link]
Arkat USA. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Available from: [Link]
ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. Available from: [Link]
SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
SIELC Technologies. (2018). Separation of Caprolactam on Newcrom R1 HPLC column. Available from: [Link]
MDPI. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Available from: [Link]
PubChem. Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate. Available from: [Link]
Google Patents. High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile.
Standard Operating Procedure: Disposal of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, designed for laboratory professionals and EHS (Environmental Health and Safe...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, designed for laboratory professionals and EHS (Environmental Health and Safety) compliance.
Chemical Profiling and Waste Classification
Before initiating any disposal protocol, it is critical to classify the waste stream accurately. Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate (CAS: 2060042-67-1) is a specialized organic intermediate commonly utilized in drug development and synthetic research[1][2]. Because its molecular structure (
) consists entirely of carbon, hydrogen, nitrogen, and oxygen, it is strictly classified as a Non-Halogenated Organic Compound [3].
Accurate classification dictates the downstream logistical flow. Mixing non-halogenated waste with halogenated streams (e.g., dichloromethane, chloroform) significantly increases institutional disposal costs and complicates the chemical treatment processes required by environmental agencies[4][5].
Quantitative Waste Stream Summary
Chemical Property / Identifier
Data / Classification
Operational Implication
CAS Number
2060042-67-1
Use for precise EHS inventory tracking and waste labeling.
Strictly prohibited from sink/drain disposal , regardless of dilution[6].
Hazard Profile
Chemical Irritant
Requires standard laboratory PPE (nitrile gloves, safety goggles, lab coat) during all handling.
Experimental & Operational Disposal Protocols
The following methodologies provide self-validating systems for waste management. Every step is grounded in Resource Conservation and Recovery Act (RCRA) principles and standard EPA guidelines for academic and commercial laboratories.
Protocol A: Disposal of Solid Waste (Unreacted Chemical & Contaminated Consumables)
Causality: Solid organic intermediates cannot be processed in liquid solvent recovery systems. They must be isolated to prevent cross-contamination and ensure proper incineration by your waste broker.
Collection: Gather all unreacted solid Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, as well as heavily contaminated weighing papers, spatulas, and disposable gloves.
Containment: Place the materials into a puncture-resistant, leak-proof secondary container (e.g., a sturdy polyethylene tub or a wide-mouth high-density polyethylene (HDPE) jar)[5].
Labeling: Immediately affix a standard "Hazardous Waste" tag. The label must explicitly state the full chemical name (no abbreviations) and its approximate percentage (e.g., "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, 100%")[7].
Storage: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA).
Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Extracts)
Causality: When this compound is dissolved in organic solvents (e.g., ethyl acetate, methanol, hexane) during synthesis or extraction, the entire mixture adopts the hazard profile of the solvent.
Segregation: Verify that the solvent mixture contains no halogenated solvents.
Transfer: Using a chemical funnel, carefully transfer the solution into a designated, EHS-approved "Non-Halogenated Organic Waste" carboy (typically 5-gallon HDPE)[4][8].
Vapor Control: Remove the funnel immediately after pouring and securely cap the container. EPA regulations mandate that waste containers remain tightly closed at all times except when actively adding or removing waste to prevent volatile organic compound (VOC) emissions[7][9].
Headspace Management: Never overfill the waste carboy. Leave at least 10% headspace to accommodate thermal expansion of the solvents[4].
Protocol C: Empty Container Decontamination
Causality: An "empty" chemical container still harbors residual chemical dust or film. Throwing unrinsed containers into standard municipal trash violates environmental regulations and poses exposure risks to sanitation workers.
Triple Rinsing: In a chemical fume hood, add a small volume of a compatible non-halogenated solvent (e.g., acetone or ethanol) to the empty original reagent bottle. Cap and agitate thoroughly[4][10].
Rinsate Disposal: Pour the resulting rinsate into your "Non-Halogenated Organic Waste" liquid container[4]. Repeat this process three times.
Defacing: Once triple-rinsed, the container is considered "RCRA Empty"[9][10]. Completely deface or remove the original manufacturer label using a marker or scraper.
Final Disposal: Discard the clean, defaced glass or plastic bottle in your institution's designated non-hazardous laboratory glass/plastic recycling or disposal bin[4].
Satellite Accumulation Area (SAA) Logistics
The SAA is the critical regulatory bridge between the laboratory bench and the institutional EHS waste facility. Proper SAA management ensures regulatory compliance and immediate laboratory safety.
Location & Control: The SAA must be located at or near the point of waste generation (e.g., within the specific lab suite) and remain under the direct control of the personnel generating the waste[6][7].
Secondary Containment: All waste containers must sit within secondary containment trays capable of holding 110% of the volume of the largest container, mitigating the risk of catastrophic spills reaching floor drains[5].
Time Limits: Once a waste container reaches its maximum fill line (90% capacity), it must be dated. EPA regulations typically require that full containers be removed from the SAA and transferred to a central accumulation area by EHS within 72 hours (or 3 days)[6][7].
Waste Segregation Workflow Visualization
The following diagram illustrates the logical decision tree for routing Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate waste, ensuring strict separation of halogenated and non-halogenated streams.
Workflow for the proper segregation and SAA routing of Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate.
References
AXEL (As One). "88-2889-22 Enamine 化合物 250mg EN300-344653". as-1.co.jp. Available at: [Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu. Available at:[Link]
Columbia University Research. "Hazardous Chemical Waste Management Guidelines". columbia.edu. Available at:[Link]
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". epa.gov. Available at: [Link]
University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide". tennessee.edu. Available at: [Link]
Personal protective equipment for handling Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Handling novel pharmaceutical intermediates requires a rigorous, safety-first approach. As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Handling novel pharmaceutical intermediates requires a rigorous, safety-first approach. As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a comprehensive framework for handling Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate (CAS: 2060042-67-1).
Because this compound is a specialized azepanone (caprolactam) building block utilized in complex drug synthesis, its full toxicological profile (such as precise LD50 values or long-term sensitization data) is not exhaustively documented in standard literature[1]. Therefore, we must apply the Precautionary Principle . Under OSHA’s Laboratory Standard (29 CFR 1910.1450), laboratories are required to implement a Chemical Hygiene Plan (CHP) that treats uncharacterized research chemicals as potential acute health hazards[2].
The following protocols establish a self-validating safety system, explaining not just what to do, but the mechanistic causality behind each safety choice.
Hazard Assessment & Causality
Before handling the compound, it is critical to understand the physical and chemical rationale behind the required precautions:
Dermal Penetration Risk: The molecule contains both ester and lactam moieties. These functional groups can facilitate transdermal absorption. Skin contact must be strictly avoided to prevent localized irritation or systemic absorption.
Inhalation & Aerosolization: With a molecular weight of 243.30 g/mol , this compound is typically handled as a dry solid[1]. Fine powders are highly susceptible to electrostatic dispersion and aerosolization during weighing. Inhalation of azepanone derivatives can cause acute irritation to the respiratory mucosa.
Hydrolytic Sensitivity: The tert-butyl ester group is sensitive to strong acids and bases. Improper storage or accidental mixing with incompatible reagents can lead to exothermic hydrolysis, releasing volatile byproducts.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following quantitative and qualitative PPE standards must be strictly enforced.
PPE Component
Specification
Quantitative Metric
Mechanistic Rationale
Gloves
Nitrile (Double-gloved)
0.11 mm thickness
Nitrile provides excellent chemical resistance against polar organic solids. Double gloving provides a mechanical fail-safe against micro-tears during spatula use.
Eye Protection
ANSI Z87.1 Safety Goggles
N/A
Protects the ocular mucosa from accidental particulate aerosolization and splash hazards during the solvation phase.
Body Protection
Flame-Resistant (FR) Lab Coat
Knee-length
Prevents particulate accumulation on street clothing. FR material is mandatory if the compound will be dissolved in highly flammable organic solvents.
Respiratory
Fume Hood (Primary) or N95
> 100 fpm face velocity
Primary engineering controls (fume hoods) are required to capture airborne dust[2]. If a hood is unavailable, an N95 respirator provides 95% particulate filtration.
Operational Workflow: Step-by-Step Methodology
This protocol ensures that the compound remains contained from the moment the primary container is opened until the reaction is sealed.
Phase 1: Environmental Setup
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 100 and 120 feet per minute (fpm).
Clear the Workspace: Remove any strong acids, bases, or incompatible oxidizing agents from the immediate work area to prevent accidental cross-contamination and hydrolysis.
Phase 2: Weighing and Transfer
Static Mitigation: Use an anti-static weighing boat or treat standard plastic boats with an anti-static gun. Causality: Static charge causes fine powders to repel and disperse into the air, increasing inhalation risk and reducing yield accuracy.
Enclosed Transfer: Tare the balance inside the fume hood or a dedicated ventilated balance enclosure. Do not transport the dry powder across the open laboratory.
Phase 3: Solvation
In-Hood Dissolution: Dissolve the Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in your designated reaction solvent (e.g., DCM, DMF, or THF) before removing the vessel from the fume hood.
Hazard Shift: Once the compound is in solution, the risk of particulate aerosolization is eliminated, and the hazard profile shifts to the properties of the solvent.
Spill Management & Disposal Plan
The American Chemical Society (ACS) emphasizes that proactive spill planning and the use of proper PPE are critical before attempting any cleanup[3].
Solid Spill Response: If the dry powder is spilled, do not dry sweep . Dry sweeping mechanically aerosolizes the powder into the breathing zone[3]. Instead, cover the spill with slightly damp absorbent pads or vermiculite to suppress dust formation. Use a non-sparking scoop to collect the material and place it in a sealable hazardous waste container.
Decontamination: Wipe down the affected area with a solvent that readily dissolves the compound (such as a mild ethanol/water solution), followed by a thorough wash with soap and water.
Waste Disposal: Dispose of the collected material and contaminated PPE as Non-Halogenated Organic Waste . If the spill occurred after the compound was dissolved in a halogenated solvent (like Dichloromethane), it must be routed to the Halogenated Organic Waste stream. Label all containers clearly with "CAS: 2060042-67-1".
Process Visualization
The following diagram outlines the logical decision tree for handling the compound and executing a spill response.
Operational workflow and spill response for handling CAS 2060042-67-1.
References
Occupational Safety and Health Administration (OSHA). "Laboratories - Hazard Recognition and Solutions (29 CFR 1910.1450)." OSHA.gov. Available at: [Link]
American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety. Available at:[Link]